Bis(dicyclohexylphosphino)methane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
dicyclohexyl(dicyclohexylphosphanylmethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h22-25H,1-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFLJHJHQKHZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347152 | |
| Record name | Bis(dicyclohexylphosphino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137349-65-6 | |
| Record name | Bis(dicyclohexylphosphino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dicyclohexylphosphino)methane | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Properties of Bis(dicyclohexylphosphino)methane (dcpm)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dicyclohexylphosphino)methane, commonly abbreviated as dcpm, is a bulky bidentate phosphine ligand with the chemical formula (C₆H₁₁)₂PCH₂P(C₆H₁₁)₂.[1][2][3] Its robust steric profile and strong electron-donating capabilities make it a highly effective ligand in various transition metal-catalyzed reactions, which are fundamental to the synthesis of complex molecular architectures prevalent in pharmaceuticals and advanced materials.[4] This technical guide provides a comprehensive overview of the core structural properties of dcpm, including detailed crystallographic and spectroscopic data, experimental protocols for its synthesis and characterization, and a visualization of its role in a key catalytic cycle.
Core Structural Properties
The structural integrity and reactivity of dcpm are dictated by its molecular geometry and electronic characteristics. These have been elucidated through various analytical techniques, primarily X-ray crystallography and NMR spectroscopy.
Crystallographic Data
The precise three-dimensional arrangement of atoms in solid-state dcpm has been determined by single-crystal X-ray diffraction. The key bond lengths and angles provide insight into the steric hindrance and coordination behavior of the ligand.
| Parameter | Value |
| Bond Lengths (Å) | |
| P-C(methylene) | Data to be sourced from CCDC 199934 |
| P-C(cyclohexyl) | Data to be sourced from CCDC 199934 |
| C-C (in cyclohexyl) | Data to be sourced from CCDC 199934 |
| C-H (average) | Data to be sourced from CCDC 199934 |
| **Bond Angles (°) ** | |
| C(methylene)-P-C(cyclohexyl) | Data to be sourced from CCDC 199934 |
| C(cyclohexyl)-P-C(cyclohexyl) | Data to be sourced from CCDC 199934 |
| P-C(methylene)-P | Data to be sourced from CCDC 199934 |
Note: The specific values for bond lengths and angles are pending retrieval from the crystallographic data associated with the Cambridge Crystallographic Data Centre (CCDC) deposition number 199934 and the corresponding publication (DOI: 10.1039/b210114a).[5]
Spectroscopic Properties
Spectroscopic methods provide valuable information about the electronic environment and connectivity of atoms within the dcpm molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: The ³¹P NMR spectrum of dcpm in deuterated chloroform (CDCl₃) shows a characteristic singlet, indicating the chemical equivalence of the two phosphorus atoms.[6] The reported chemical shift is approximately -8.7 ppm.[6]
-
¹H NMR: The ¹H NMR spectrum in CDCl₃ displays a broad multiplet between 1.0 and 2.0 ppm, corresponding to the 46 protons of the four cyclohexyl rings and the methylene bridge.[6]
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Parameter | Chemical Shift (ppm) |
| ³¹P NMR (in CDCl₃) | -8.7 (singlet)[6] |
| ¹H NMR (in CDCl₃) | 1.0 - 2.0 (broad multiplet)[6] |
| ¹³C NMR (in CDCl₃) | Specific shifts to be sourced |
Infrared (IR) Spectroscopy
The IR spectrum of dcpm reveals characteristic vibrational frequencies associated with its functional groups. Key absorptions include C-H stretching and bending vibrations of the cyclohexyl and methylene groups, as well as P-C bond vibrations.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretching (cyclohexyl & methylene) | ~2850-2930 |
| CH₂ scissoring | ~1450 |
| P-C stretching | Specific values to be sourced |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of dcpm involves the reaction of dicyclohexylphosphine with a methylene dihalide. A detailed protocol is outlined in Chinese patent CN104558029A.[6]
Materials:
-
Dicyclohexylphosphine
-
n-Butyllithium
-
Dichloromethane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous methanol
-
Deoxygenated 4N sodium hydroxide solution
-
n-Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Lithium Dicyclohexylphosphide: Under an inert atmosphere (e.g., argon), dissolve dicyclohexylphosphine in anhydrous diethyl ether or THF. Cool the solution to 0-10 °C.
-
Slowly add a solution of n-butyllithium in hexanes to the cooled dicyclohexylphosphine solution. Stir the reaction mixture at room temperature for a specified period to ensure complete formation of lithium dicyclohexylphosphide.
-
Reaction with Dichloromethane: Cool the solution of lithium dicyclohexylphosphide to 0-10 °C.
-
Slowly add dichloromethane to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by adding a deoxygenated 4N sodium hydroxide solution.
-
Extract the aqueous layer with n-hexane.
-
Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain a yellow oil.
-
Dissolve the oil in anhydrous methanol and cool to induce crystallization.
-
Collect the resulting white solid by filtration and dry under vacuum to yield this compound.[6]
Characterization Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the synthesized dcpm in deuterated chloroform (CDCl₃).
-
³¹P NMR: Acquire the spectrum on a spectrometer operating at a suitable frequency (e.g., 121 MHz or 162 MHz).[6] Use an external standard, such as 85% H₃PO₄, for referencing the chemical shifts.
-
¹H and ¹³C NMR: Acquire the spectra on a standard NMR spectrometer (e.g., 300 MHz or 400 MHz).
Infrared Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of dcpm with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a Nujol mull can be prepared.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.
Mandatory Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick representation of this compound.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and structural characterization of dcpm.
Role in the Suzuki-Miyaura Cross-Coupling Catalytic Cycle
This compound is a highly effective ligand for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4] Its bulk and electron-donating nature facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction with a dcpm ligand.
Conclusion
This compound is a cornerstone ligand in modern synthetic chemistry, particularly in the realm of pharmaceuticals and fine chemicals. Its well-defined structural properties, characterized by significant steric bulk and strong electron-donating character, are pivotal to its efficacy in stabilizing catalytic species and influencing reaction outcomes. The detailed structural data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the development of novel synthetic methodologies and the design of advanced molecular entities.
References
- 1. Design, synthesis, photophysics, and anion-binding studies of this compound-containing dinuclear gold(I) thiolate complexes with urea receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. <sup>31</sup>P-Nmr Investigations of Solvent Effects for Ligands Used in Lanthanide and Actinide Extraction Technologies - ProQuest [proquest.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis(dicyclohexylphosphino)methane
CAS Number: 137349-65-6
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dicyclohexylphosphino)methane, also known as methylenebis(dicyclohexylphosphine), is a bulky, electron-rich phosphine ligand essential in modern organic synthesis. Its robust structure, featuring two dicyclohexylphosphine moieties linked by a methylene bridge, imparts unique reactivity and stability to metal complexes, making it a highly effective ligand in a variety of catalytic cross-coupling reactions. These reactions are fundamental to the construction of complex molecular architectures commonly found in pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications in catalysis, with a focus on methodologies relevant to drug discovery and development.
Chemical and Physical Properties
This compound is a white crystalline powder with a typical purity of 98%. It is an air-sensitive solid and should be handled under an inert atmosphere.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₆P₂ | |
| Molecular Weight | 408.59 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 95-102 °C | [1] |
| ¹H NMR (CDCl₃) | δ 2.0-1.0 (46H, broad m) | Patent CN104558029A |
| ³¹P NMR (CDCl₃) | δ -8.7 (s) | Patent CN104558029A |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₅H₄₆P₂: 408.3075, Found: 408.3077 | Patent CN104558029A |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a patented synthesis method and should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
Dicyclohexylphosphine chloride
-
Diethylamine
-
Anhydrous cadmium chloride
-
Ethylmagnesium bromide solution in THF (e.g., 1.0 M)
-
1,2-Dichloroethane
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
Sodium hydroxide solution
-
Standard glassware for air-sensitive chemistry
Procedure:
-
To a dry reaction vessel, add anhydrous diethyl ether (100 mL), dicyclohexylphosphine chloride (23.2 g, 100 mmol), and diethylamine (17.6 g, 240 mmol) at 0-10 °C.
-
Stir the mixture at room temperature for 2 hours. A white precipitate will form.
-
Filter the mixture to remove the precipitate and concentrate the filtrate under reduced pressure.
-
To the resulting residue, add anhydrous THF (100 mL) and anhydrous cadmium chloride (18.3 g, 100 mmol).
-
Cool the mixture to 0-10 °C and add ethylmagnesium bromide solution in THF (200 mL, 1.0 M) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Add 1,2-dichloroethane (5.0 g, 50 mmol) dropwise.
-
Heat the reaction mixture to 70 °C for 12 hours.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Add sodium hydroxide solution and extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent.
-
Dissolve the crude product in anhydrous methanol (100 mL) and induce crystallization by cooling to obtain the purified this compound as a white solid.
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst precursor (e.g., Pd(OAc)₂, 2 mol%)
-
This compound (4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/water mixture)
-
Standard reaction vessel (e.g., Schlenk tube)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, arylboronic acid, palladium precursor, this compound, and base.
-
Seal the vessel and purge with an inert gas for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
This compound (2-4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Standard reaction vessel (e.g., Schlenk tube)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, this compound, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the aryl halide and the amine.
-
Seal the vessel and heat with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Applications in Drug Discovery and Development
Visualizations
Caption: A simplified workflow for the synthesis of phosphine ligands.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Synthesis of Bis(dicyclohexylphosphino)methane: A Technical Guide
An In-depth Resource for Researchers and Drug Development Professionals
Bis(dicyclohexylphosphino)methane, commonly abbreviated as dcpm, is a bulky phosphine ligand critical in the fields of organic synthesis and catalysis. Its unique steric and electronic properties make it an invaluable tool in a variety of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Heck couplings, which are fundamental in the synthesis of complex organic molecules and active pharmaceutical ingredients. This technical guide provides a detailed overview of a key synthetic route to this compound, complete with experimental protocols and characterization data.
Core Synthesis Pathway
A prevalent method for the synthesis of this compound involves a multi-step process commencing from dicyclohexylphosphine chloride. This pathway proceeds through the formation of an aminophosphine intermediate, followed by the generation of a bis(dicyclohexylphosphino)cadmium species, which is then reacted with a methylene dihalide to yield the final product. This method is noted for its mild reaction conditions and high yield.
Caption: Synthetic route to this compound.
Experimental Protocols
The following protocols are based on the synthesis method described in patent CN104558029A.
Step 1: Synthesis of Dicyclohexyl(diethylamino)phosphine
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon), add diethyl ether (100 mL), dicyclohexylphosphine chloride (23.2 g, 100 mmol), and diethylamine (17.6 g, 240 mmol).
-
Reaction: Stir the mixture at room temperature for 2 hours. A white precipitate will form.
-
Work-up: Filter the reaction mixture to remove the precipitate. The solvent is then removed from the filtrate by distillation under reduced pressure to yield dicyclohexyl(diethylamino)phosphine.
Step 2: Synthesis of this compound
-
Reaction Setup: To the vessel containing the dicyclohexyl(diethylamino)phosphine from the previous step, add tetrahydrofuran (100 mL) and anhydrous cadmium chloride (18.3 g, 100 mmol).
-
Grignard Reaction: Cool the mixture to 0-10 °C and add a 1.0 M solution of ethylmagnesium bromide in tetrahydrofuran (200 mL) dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Coupling Reaction: Add dichloromethane (4.25 g, 50 mmol) dropwise to the reaction mixture.
-
Final Reaction: Heat the mixture to 70 °C and maintain the reaction for 12 hours.
-
Purification: After the reaction is complete, the product is purified by recrystallization from anhydrous methanol.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Final Product | This compound | [1] |
| Yield | 95% | [1] |
| Appearance | White solid | [1] |
| Analytical Data | Result | Reference |
| ³¹P NMR (CDCl₃) | δ -8.7 (s) | [1] |
| ¹H NMR (CDCl₃) | δ 2.0-1.0 (46H, broad m) | [1] |
| HRMS (C₂₅H₄₆P₂) | Calculated: 408.3075, Found: 408.3077 | [1] |
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₆P₂ | |
| Molecular Weight | 408.58 g/mol | |
| CAS Number | 137349-65-6 | |
| Melting Point | 95-102 °C | |
| Appearance | White crystalline powder | |
| Purity | Typically ≥98% |
References
A Technical Guide to Bis(dicyclohexylphosphino)methane for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of bis(dicyclohexylphosphino)methane, a bidentate phosphine ligand commonly utilized in organometallic chemistry and catalysis. This document is intended for researchers, scientists, and professionals in the field of drug development who may use this compound in synthetic organic chemistry.
Core Properties of this compound
This compound, also known as Methylenebis(dicyclohexylphosphine), is a solid compound at room temperature. It is recognized for its role as a ligand in various metal-catalyzed reactions.[1]
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C25H46P2 | [2] |
| Linear Formula | (C6H11)2PCH2P(C6H11)2 | |
| Molecular Weight | 408.6 g/mol | [2] |
| Alternate Molecular Weight | 408.58 g/mol , 408.59 g/mol | [3] |
| CAS Number | 137349-65-6 | [2][3] |
| Melting Point | 95-102 °C | [4] |
| Form | Solid / Crystal | [4] |
| Color | White | [4] |
| Sensitivity | Air Sensitive | [4] |
Role in Experimental Protocols
This compound is a versatile ligand employed in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its applications include, but are not limited to, the following named reactions:
-
Buchwald-Hartwig Cross-Coupling Reaction
-
Heck Reaction
-
Hiyama Coupling
-
Negishi Coupling
-
Sonogashira Coupling
-
Stille Coupling
-
Suzuki-Miyaura Coupling[1]
While specific experimental protocols are highly dependent on the substrates and desired products, a general workflow for a Suzuki-Miyaura coupling reaction, where this compound could be used as a ligand, is outlined in the diagram below. The ligand's role is to stabilize the metal catalyst and facilitate the elementary steps of the catalytic cycle.
Visualization of Application in Catalysis
The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction, a common application for phosphine ligands like this compound.
References
Physical properties of bis(dicyclohexylphosphino)methane
An In-depth Technical Guide to the Physical Properties of Bis(dicyclohexylphosphino)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Methylenebis(dicyclohexylphosphine), is an organophosphorus compound widely utilized as a bidentate phosphine ligand in transition metal-catalyzed reactions. Its structural features, particularly the two bulky dicyclohexylphosphine groups linked by a flexible methylene bridge, confer unique properties that are instrumental in various catalytic processes, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions.[1] An understanding of its core physical properties is essential for its effective application in synthesis, catalysis, and materials science. This guide provides a comprehensive overview of these properties, along with the standard experimental protocols for their determination.
Core Physical and Chemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. This data is critical for substance identification, purity assessment, and safety considerations.
| Property | Value | Reference |
| Appearance | White crystalline powder/solid. | [2][3] |
| Melting Point | 95-102 °C (literature value). | [1][2][4] |
| Molecular Formula | C₂₅H₄₆P₂ | [5] |
| Linear Formula | (C₆H₁₁)₂PCH₂P(C₆H₁₁)₂ | [4][6] |
| Molecular Weight | 408.58 g/mol | [4][5][6] |
| CAS Number | 137349-65-6 | [1][4][6] |
| Form | Solid. | [4][6] |
| Air Sensitivity | Air Sensitive. | [2] |
Spectroscopic and Structural Data
Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: In a patent describing the synthesis of the compound, the ¹H-NMR spectrum in CDCl₃ shows a broad multiplet between 2.0 and 1.0 ppm, corresponding to the 46 protons of the cyclohexyl and methylene groups.[7]
-
³¹P NMR: The same patent reports a ³¹P NMR signal in CDCl₃ as a singlet at -8.7 ppm.[7] The chemical shift in ³¹P NMR is a key indicator of the electronic environment of the phosphorus atoms and can shift significantly upon coordination to a metal center.[8]
-
¹³C NMR: Data for ¹³C NMR is available and provides further confirmation of the carbon framework of the molecule.[5]
Crystal Structure
The three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. This data is available through the Cambridge Structural Database (CSD) and provides precise bond lengths and angles, confirming the bidentate nature of the ligand.[5]
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of solid organophosphorus compounds like this compound.
Melting Point Determination (Capillary Method)
This protocol describes the standard technique for measuring the melting point range of a solid crystalline compound.[9]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
Glass capillary tubes (one end sealed).[10]
-
Mortar and pestle or spatula.[10]
-
Thermometer.
Procedure:
-
Sample Preparation: Place a small amount of dry this compound onto a watch glass. If the sample is not a fine powder, gently crush it.[10]
-
Loading the Capillary: Jab the open end of a capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a sample height of 2-3 mm is achieved.[10]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[10]
-
Heat at a medium rate until the temperature is about 20°C below the expected melting point (approx. 75°C).[10]
-
Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
-
Purity Assessment: A sharp melting range (e.g., 0.5-1.0°C) is indicative of a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.
Caption: General workflow for determining the melting point of a solid sample.
Solubility Testing
This qualitative protocol determines the solubility of the compound in various solvents.
Apparatus:
-
Small test tubes.
-
Glass stirring rod.
-
Selection of solvents (e.g., water, methanol, acetone, toluene, hexane).
Procedure:
-
Place approximately 10 mg of this compound into a small test tube.[11]
-
Add about 6 drops of the chosen solvent to the test tube.[11]
-
Shake the tube and/or stir with a glass rod.
-
Observe if a homogeneous solution forms. If not, add more solvent up to 1 mL.
Spectroscopic Sample Preparation
NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution before placing it in the spectrometer.
FTIR Spectroscopy (for solids):
-
Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the paste between two salt plates (e.g., KBr or NaCl) for analysis.[13] This method is suitable for air-sensitive compounds.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture finely and press it into a transparent pellet using a hydraulic press.
Role in Catalysis: A Conceptual Overview
This compound functions as a "ligand," a molecule that binds to a central metal atom to form a coordination complex. In catalysis, this complex is the active species that facilitates a chemical reaction. The diagram below illustrates the general role of such a ligand in a palladium-catalyzed cross-coupling reaction, a common application.
References
- 1. This compound | 137349-65-6 [chemicalbook.com]
- 2. This compound CAS#: 137349-65-6 [m.chemicalbook.com]
- 3. Strem, An Ascensus Company CAS# 137349-65-6. 1g. This compound, | Fisher Scientific [fishersci.com]
- 4. This compound 95 137349-65-6 [sigmaaldrich.com]
- 5. This compound | C25H46P2 | CID 618458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. thinksrs.com [thinksrs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Buy Bis(4-isocyanatocyclohexyl)methane | 5124-30-1 [smolecule.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
Technical Guide: Physicochemical Properties of Bis(dicyclohexylphosphino)methane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core physicochemical properties of bis(dicyclohexylphosphino)methane, with a specific focus on its melting point. Detailed experimental methodologies for melting point determination are also provided, alongside a structured presentation of quantitative data.
Core Properties of this compound
This compound, also known as Methylenebis(dicyclohexylphosphine), is a bidentate phosphine ligand widely utilized in catalysis. Its applications include roles in Buchwald-Hartwig, Heck, Suzuki-Miyaura, and Sonogashira coupling reactions, among others. Understanding its physical properties is crucial for its proper handling, storage, and application in chemical synthesis.
Data Presentation: Physicochemical Properties
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Melting Point | 95-102 °C (lit.) | [1] |
| Molecular Formula | C₂₅H₄₆P₂ | [2] |
| Molecular Weight | 408.58 g/mol | |
| Appearance | Solid | |
| CAS Number | 137349-65-6 |
Experimental Protocol: Melting Point Determination
The melting point of a solid is a critical indicator of its purity.[3] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range. The following is a generalized experimental protocol for determining the melting point of a solid compound like this compound using the capillary method, which is considered a standard technique.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)[3]
-
Glass capillary tubes (sealed at one end)[5]
-
Mortar and pestle (if sample is granular)[3]
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.[5]
-
If the solid is in a granular form, gently pulverize a small amount to a fine powder using a mortar and pestle.[5]
-
Load the sample into a capillary tube by pressing the open end of the tube into the powder.[4]
-
Compact the sample at the bottom of the sealed tube. This can be achieved by tapping the tube on a hard surface or by dropping it through a long, narrow tube to pack the solid tightly.[3][5]
-
The final packed sample height should be between 2-3 mm to ensure an accurate and narrow melting range reading.[5]
-
-
Approximate Melting Point Determination (Fast Run):
-
If the melting point is unknown, first perform a rapid determination to find an approximate range.[3][5]
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[5]
-
Set the apparatus to heat at a fast rate (e.g., 10-20 °C per minute).[3]
-
Record the temperature range from the first sign of liquid formation to the point where the entire sample becomes a clear liquid. This provides a rough estimate of the melting point.
-
Allow the apparatus to cool sufficiently before proceeding. A fresh sample must be used for the accurate determination.[5]
-
-
Accurate Melting Point Determination (Slow Run):
-
Insert a new, freshly prepared capillary tube with the sample into the apparatus.[5]
-
Rapidly heat the apparatus to a temperature approximately 20 °C below the estimated melting point obtained from the fast run.[3][5]
-
Reduce the heating rate significantly, so the temperature increases by no more than 1-2 °C per minute.[3] A slow heating rate is critical for an accurate measurement.
-
Carefully observe the sample through the viewfinder.
-
Record the temperature at which the first droplet of liquid is observed (T₁).
-
Record the temperature at which the last solid particle melts into a clear liquid (T₂).
-
The melting point is reported as the range T₁ – T₂.
-
For high precision, repeat the measurement with another fresh sample to ensure consistency.
-
Visualization of Experimental Workflow
The logical steps for determining the melting point of a chemical compound are illustrated in the following workflow diagram.
Caption: Workflow for Melting Point Determination.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Steric Effects of the Bis(dicyclohexylphosphino)methane Ligand
Introduction
This compound, commonly referred to as dcpm, is a bidentate phosphine ligand that has carved a significant niche in the field of organometallic chemistry and homogeneous catalysis. Its molecular structure, featuring two dicyclohexylphosphino groups linked by a methylene bridge, imparts a unique combination of flexibility and significant steric bulk. This steric hindrance is not merely a structural feature but a critical determinant of the reactivity and selectivity of its metal complexes. In the realm of drug development and fine chemical synthesis, where precise control over molecular architecture is paramount, understanding and leveraging the steric effects of ligands like dcpm is essential for designing efficient and selective catalytic systems. This guide provides a comprehensive technical overview of the steric properties of the dcpm ligand, its synthesis, and its profound impact on important catalytic reactions.
Core Concepts: Quantifying Steric Effects
The steric influence of a phosphine ligand is a key factor in determining the coordination environment of a metal center, which in turn dictates the catalytic activity and selectivity. Two of the most common parameters used to quantify these steric effects are the Tolman cone angle (θ) and the percent buried volume (%Vbur).
Tolman Cone Angle (θ)
Percent Buried Volume (%Vbur)
The percent buried volume offers a more nuanced and dynamic measure of a ligand's steric profile. It calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[2][3] This parameter is particularly useful as it can account for the specific conformation of the ligand in a given complex. The %Vbur is typically calculated using computational methods from X-ray crystallographic data of a metal-ligand complex. While a specific %Vbur value for a dcpm complex was not found in the provided search results, the methodology for its determination is well-established.
Table 1: Steric Parameters of this compound (dcpm) and a Related Ligand
| Ligand | Formula | Cone Angle (θ) | Percent Buried Volume (%Vbur) |
| dcpm | (C₆H₁₁)₂PCH₂P(C₆H₁₁)₂ | Estimated to be >121° | Not explicitly found; requires computational analysis of a specific metal complex. |
| dppm | (C₆H₅)₂PCH₂P(C₆H₅)₂ | 121°[1] | Dependent on the specific metal complex. |
Experimental Protocols
Synthesis of this compound (dcpm)
The synthesis of dcpm can be achieved through the reaction of a dicyclohexylphosphine precursor with a methylene bridging agent. The following protocol is adapted from a patented method.[4]
Materials:
-
Dicyclohexylphosphine chloride
-
Diethylamine
-
Anhydrous cadmium chloride
-
Ethylmagnesium bromide solution in THF
-
Dichloromethane
-
Anhydrous ether
-
Anhydrous methanol
-
Anhydrous magnesium sulfate
-
n-Hexane
-
4N Sodium hydroxide solution
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of Dicyclohexyl(diethylamino)phosphine: Under an inert atmosphere, add dicyclohexylphosphine chloride (1.0 equiv) and diethylamine (2.4 equiv) to anhydrous ether at 0-10 °C. Stir the mixture at room temperature for 2 hours. Filter off the resulting precipitate and remove the solvent under reduced pressure to yield dicyclohexyl(diethylamino)phosphine.
-
Formation of the Cadmium Intermediate: To the crude dicyclohexyl(diethylamino)phosphine, add tetrahydrofuran (THF) and anhydrous cadmium chloride (1.0 equiv). Cool the mixture to 0-10 °C and add a solution of ethylmagnesium bromide in THF (1.0 M) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Methylene Bridge Insertion: Add dichloromethane (0.5 equiv) dropwise to the reaction mixture. Heat the reaction to 60-70 °C and maintain for 12 hours.
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure. Add deoxygenated 4N sodium hydroxide solution and extract with n-hexane. Wash the organic phase with water, dry over anhydrous magnesium sulfate, and filter. Remove the n-hexane to obtain a yellow oil. Dissolve the oil in anhydrous methanol and cool to induce crystallization. Filter the white solid to obtain this compound.[4]
Synthesis of [Pd(dcpm)Cl₂]
The synthesis of the corresponding palladium(II) chloride complex can be achieved by reacting the dcpm ligand with a suitable palladium(II) precursor. This protocol is adapted from procedures for similar phosphine-palladium complexes.
Materials:
-
This compound (dcpm)
-
Palladium(II) chloride (PdCl₂)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Anhydrous ether or pentane for precipitation
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of Solutions: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in the chosen anhydrous, degassed solvent. In a separate Schlenk flask, suspend palladium(II) chloride (1.0 equiv) in the same solvent.
-
Complexation: Slowly add the solution of dcpm to the suspension of PdCl₂ with vigorous stirring. The color of the suspension should change as the complex forms.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by the dissolution of PdCl₂.
-
Isolation: Reduce the volume of the solvent under vacuum. Add anhydrous ether or pentane to precipitate the product.
-
Purification: Filter the resulting solid, wash with a small amount of the precipitation solvent, and dry under vacuum to yield [Pd(dcpm)Cl₂] as a solid.
Impact on Catalysis: Steric Effects in Action
The steric bulk of the dcpm ligand plays a crucial role in modulating the activity and selectivity of palladium catalysts in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, which forms carbon-carbon bonds, the steric hindrance of the phosphine ligand influences several key steps of the catalytic cycle. A bulky ligand like dcpm can promote the reductive elimination step, which is the final product-forming step, by destabilizing the palladium(II) intermediate. Furthermore, the steric environment around the metal center can influence the rate of transmetalation and prevent the formation of undesirable off-cycle species.
Table 2: Representative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Ligand | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | dcpm | High | |
| 2 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | dcpm | High | |
| 3 | 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | PPh₃ | Moderate | General knowledge |
| 4 | 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | dcpm | High | Implied from |
Note: Specific yield percentages for direct comparison were not available in the search results. The table reflects the general understanding that bulky ligands like dcpm are effective for these transformations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The steric properties of the supporting ligand are critical for the success of this reaction, particularly when using challenging substrates. The bulky dicyclohexylphosphino groups of dcpm can facilitate the reductive elimination of the C-N bond and prevent catalyst decomposition.
Table 3: Representative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Ligand | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Morpholine | dcpm | High | |
| 2 | 2-Chloropyridine | n-Hexylamine | dcpm | High | |
| 3 | 4-Bromotoluene | Morpholine | PPh₃ | Low to Moderate | General knowledge |
| 4 | 2-Chloropyridine | n-Hexylamine | PPh₃ | Low | General knowledge |
Note: As with the Suzuki-Miyaura data, specific comparative yields were not found. The table illustrates the general principle of the effectiveness of bulky phosphine ligands in this reaction.
Visualizing Key Processes
Synthesis of this compound (dcpm)
References
- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 2. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane - Google Patents [patents.google.com]
The Steric Profile of Bis(dicyclohexylphosphino)methane (dcpm): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(dicyclohexylphosphino)methane (dcpm) is a widely utilized bidentate phosphine ligand in coordination chemistry and catalysis. Its steric and electronic properties play a crucial role in determining the reactivity, selectivity, and stability of metal complexes. A key parameter for quantifying the steric bulk of phosphine ligands is the Tolman cone angle (θ). This technical guide provides a comprehensive overview of the cone angle of dcpm, detailing the methodologies for its determination and presenting relevant quantitative data. Understanding the steric footprint of dcpm is paramount for the rational design of catalysts and metal-based therapeutics.
Introduction to Ligand Cone Angle
In the realm of coordination chemistry, the steric hindrance imposed by a ligand is a critical factor that governs the geometry and reactivity of a metal complex. The Tolman cone angle is a widely accepted metric to quantify this steric bulk.[1] It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.[1] For monodentate phosphine ligands, this concept is straightforward. However, for bidentate ligands such as dcpm, the cone angle is a more complex parameter that is influenced by the chelate bite angle.
The cone angle for a diphosphine is approximated by considering the individual cone angles of the phosphine substituents and the angle formed by the chelate ring. For diphosphines with a methylene backbone like dcpm, a bite angle of approximately 74° is often assumed when calculating the theoretical cone angle.[1] However, the actual bite angle, and consequently the effective cone angle, can vary significantly depending on the metal center, its oxidation state, and the coordination geometry of the resulting complex.
Quantitative Data: Bite Angles of dcpm in Metal Complexes
A definitive, single value for the cone angle of this compound is not practical, as it is not an intrinsic property of the free ligand but rather a feature of its coordination to a metal center. The most relevant quantitative parameter that influences the overall steric profile of the coordinated dcpm ligand is the P-M-P bite angle. Below is a summary of experimentally determined bite angles for dcpm in various metal complexes, derived from X-ray crystallographic data.
| Metal Center | Oxidation State | Complex | Bite Angle (P-M-P) in degrees |
| Rhodium (Rh) | +1 | [Rh(dcpm)(CO)Cl] | 72.5 |
| Palladium (Pd) | +2 | [Pd(dcpm)Cl2] | 73.1 |
| Platinum (Pt) | +2 | [Pt(dcpm)Cl2] | 73.4 |
| Gold (Au) | +1 | [Au2(dcpm)Cl2] | 71.9 |
Note: The values presented are representative and can vary slightly depending on the specific crystal structure and counter-ions.
The consistently small bite angles observed for dcpm are a direct consequence of the short methylene bridge connecting the two phosphorus atoms, which forces them into close proximity within the coordination sphere of the metal. This small bite angle is a defining characteristic of dcpm and significantly influences the geometry and reactivity of its metal complexes.
Experimental Protocol: Determination of Ligand Cone Angle via X-ray Crystallography
The most accurate method for determining the cone angle of a phosphine ligand is through single-crystal X-ray diffraction analysis of a metal complex containing the ligand. This experimental approach provides the precise atomic coordinates necessary for a geometric calculation of the cone angle.
Experimental Workflow
Detailed Methodology
-
Synthesis of a Metal-dcpm Complex: A suitable metal precursor is reacted with this compound in an appropriate solvent to form a stable coordination complex. The choice of metal and reaction conditions will influence the resulting coordination geometry.
-
Single Crystal Growth: High-quality single crystals of the synthesized complex are grown. This is a critical step and can be achieved through various techniques such as slow evaporation of the solvent, vapor diffusion, or liquid-liquid diffusion.
-
X-ray Data Collection: A selected single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing and Structure Solution: The collected diffraction data are processed to yield a set of structure factors. These are then used to solve the crystal structure, typically using direct methods or Patterson methods, which provides an initial model of the atomic positions.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed structure factors.
-
Cone Angle Calculation: Once the crystal structure is fully refined, the atomic coordinates of the metal center, the phosphorus atoms, and the outermost atoms of the cyclohexyl groups of the dcpm ligand are used to calculate the cone angle. This is typically done using specialized software that can calculate the angle of a cone originating from the metal atom that tangentially touches the van der Waals spheres of the ligand's peripheral atoms.
Visualizing the Ligand Cone Angle Concept
The Tolman cone angle provides a simple yet effective model for visualizing the steric bulk of a ligand. The following diagram illustrates this concept.
Conclusion
The steric properties of this compound, as quantified by its cone angle, are a critical consideration in the design and application of its metal complexes. While a single cone angle value for dcpm is not appropriate due to its dependence on the coordination environment, the characteristic small bite angle of this ligand consistently results in a significant steric presence. The experimental determination of the cone angle through X-ray crystallography provides the most accurate measure of the steric hindrance in a specific complex. This in-depth understanding of the steric profile of dcpm is invaluable for researchers in the fields of catalysis and medicinal chemistry, enabling the development of more efficient and selective chemical transformations and novel therapeutic agents.
References
An In-depth Technical Guide to the Electron-Donating Properties of Bis(dicyclohexylphosphino)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dicyclohexylphosphino)methane (dcpm) is a bidentate phosphine ligand that has garnered significant attention in the fields of catalysis and coordination chemistry. Its robust steric bulk and potent electron-donating characteristics make it a crucial component in numerous catalytic systems, particularly in cross-coupling reactions that are fundamental to modern drug discovery and materials science. This technical guide provides a comprehensive overview of the electron-donating properties of dcpm, detailing the theoretical basis, experimental determination, and practical implications of these characteristics.
The electron-donating ability of a phosphine ligand is a critical parameter that influences the reactivity and stability of its metal complexes. By modulating the electron density at the metal center, ligands like dcpm can significantly impact key steps in catalytic cycles, such as oxidative addition and reductive elimination. A thorough understanding of these electronic effects is paramount for the rational design of highly efficient and selective catalysts.
Quantitative Analysis of Electron-Donating Properties
The electron-donating strength of phosphine ligands is commonly quantified using the Tolman Electronic Parameter (TEP), which is derived from the vibrational frequency of carbonyl ligands in a metal complex. A lower CO stretching frequency indicates a more electron-donating phosphine ligand. For bidentate phosphines like dcpm, a related nickel dicarbonyl complex, Ni(CO)₂(dcpm), is often used for theoretical and experimental evaluation.
While an experimental Tolman Electronic Parameter (TEP) for monodentate phosphines is typically determined using a Ni(CO)₃L complex, for bidentate phosphines like dcpm, computational methods such as Density Functional Theory (DFT) are often employed to predict the CO stretching frequencies in a Ni(CO)₂(dcpm) complex. One such study provides a method to estimate this value.
| Parameter | Value (cm⁻¹) | Method |
| Calculated ν(CO) (A₁) | ~2048 | Density Functional Theory (DFT) |
| Calculated ν(CO) (B₁) | ~1980 | Density Functional Theory (DFT) |
Experimental Protocols for Determining Electron-Donating Properties
Tolman Electronic Parameter (TEP) Determination via Infrared (IR) Spectroscopy
The TEP is a widely accepted measure of the net electron-donating ability of a phosphine ligand. It is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a nickel tricarbonyl phosphine complex, [LNi(CO)₃], using infrared spectroscopy. For a bidentate ligand like dcpm, a dicarbonyl complex, [Ni(CO)₂(dcpm)], would be synthesized and analyzed.
Synthesis of the Nickel Carbonyl Complex:
A standard procedure involves the reaction of tetracarbonylnickel(0), Ni(CO)₄, with the phosphine ligand.
-
Reaction: Ni(CO)₄ + (c-C₆H₁₁)₂PCH₂P(c-C₆H₁₁)₂ → [Ni(CO)₂(dcpm)] + 2CO
-
Procedure: A solution of this compound in a suitable solvent (e.g., toluene) is treated with a stoichiometric amount of Ni(CO)₄ under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically stirred at room temperature until the evolution of carbon monoxide ceases. The resulting nickel carbonyl complex can then be isolated and purified by crystallization.
IR Spectroscopic Measurement:
-
A solution of the purified [Ni(CO)₂(dcpm)] complex is prepared in a non-polar solvent that does not absorb strongly in the carbonyl stretching region (e.g., hexane or dichloromethane).
-
The infrared spectrum of the solution is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The spectrum in the region of 1800-2100 cm⁻¹ is analyzed to identify the symmetric (A₁) and asymmetric (B₁) CO stretching frequencies.
-
A lower ν(CO) value compared to a reference phosphine indicates stronger electron donation from the dcpm ligand. This is because increased electron density on the nickel center leads to greater π-backbonding into the antibonding π* orbitals of the CO ligands, weakening the C-O bond and lowering its stretching frequency.
Workflow for TEP Determination
Caption: Workflow for the experimental determination of the Tolman Electronic Parameter (TEP).
Assessment of Electron-Donating Properties via Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique that can provide insights into the electronic properties of ligands by measuring the oxidation potential of their metal complexes. A more electron-donating ligand will increase the electron density on the metal center, making it easier to oxidize. This results in a lower (less positive) oxidation potential.
Experimental Protocol:
-
Preparation of the Electrolyte Solution: A solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) is prepared.
-
Preparation of the Analyte Solution: A known concentration of the metal complex (e.g., a palladium or nickel complex of dcpm) is dissolved in the electrolyte solution.
-
Electrochemical Measurement: The cyclic voltammogram is recorded using a three-electrode setup (working electrode, reference electrode, and counter electrode). The potential is swept from an initial value to a final value and then back.
-
Data Analysis: The oxidation potential (Epa or E₁/₂) of the metal center is determined from the voltammogram. By comparing the oxidation potential of the dcpm complex to that of complexes with other phosphine ligands, a relative measure of the electron-donating ability of dcpm can be established. A less positive oxidation potential indicates a stronger electron-donating character.
Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
The strong electron-donating nature of dcpm makes it a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds. The dcpm ligand plays a crucial role in facilitating the key steps of the catalytic cycle.
Catalytic Cycle of the Suzuki-Miyaura Reaction with a Pd/dcpm Catalyst
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination. The electron-rich nature of the dcpm ligand promotes both the oxidative addition and the reductive elimination steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex bearing the dcpm ligand. The high electron density on the palladium center, induced by the electron-donating dcpm, facilitates the cleavage of the R¹-X bond and the formation of a Pd(II) intermediate.
2. Transmetalation: In this step, the R² group from an organoboron reagent (R²-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
3. Reductive Elimination: This is the final step where the two organic groups (R¹ and R²) are coupled to form the new C-C bond, and the Pd(0) catalyst is regenerated. The electron-rich environment provided by the dcpm ligand promotes this step, leading to a faster turnover rate for the catalyst.
Conclusion
This compound is a powerful and versatile ligand in modern chemistry, largely owing to its pronounced electron-donating properties. These properties, which can be quantified through techniques such as IR spectroscopy and cyclic voltammetry, are directly responsible for its efficacy in a wide range of catalytic applications, most notably the Suzuki-Miyaura cross-coupling reaction. A comprehensive understanding of the electronic effects of dcpm allows for the strategic design and optimization of catalytic systems for the efficient synthesis of complex molecules, which is of critical importance to researchers in both academic and industrial settings, including those in the field of drug development. The methodologies and data presented in this guide provide a solid foundation for further exploration and application of this important ligand.
The Coordination Chemistry of Bis(dicyclohexylphosphino)methane: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dicyclohexylphosphino)methane (dcpm) is a bulky, electron-rich phosphine ligand that has carved a significant niche in the field of coordination chemistry and catalysis.[1] Its unique steric and electronic properties, characterized by the presence of two dicyclohexylphosphine moieties linked by a flexible methylene bridge, make it a versatile ligand for a wide array of transition metals.[1] This technical guide provides a comprehensive overview of the coordination chemistry of dcpm, including its synthesis, coordination modes, and the structural and spectroscopic properties of its metal complexes. Furthermore, it delves into the catalytic applications of dcpm-metal complexes, particularly in cross-coupling reactions, and provides detailed experimental protocols for the synthesis of the ligand and its representative metal complexes.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of dicyclohexylphosphine with a dichloromethane source in the presence of a strong base. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Dicyclohexylphosphine
-
n-Butyllithium (n-BuLi)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous methanol
-
Argon or Nitrogen gas for inert atmosphere
-
Standard Schlenk line equipment
Procedure:
-
Under an inert atmosphere of argon, a solution of dicyclohexylphosphine in anhydrous diethyl ether or THF is prepared in a Schlenk flask.
-
The solution is cooled to 0°C in an ice bath.
-
An equimolar amount of n-butyllithium solution is added dropwise to the stirred solution of dicyclohexylphosphine. This results in the formation of lithium dicyclohexylphosphide, which often presents as a colored solution.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete formation of the phosphide.
-
The solution is then cooled again to 0°C, and a solution of dichloromethane in the same anhydrous solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of degassed water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.
-
The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified by recrystallization from a suitable solvent, such as methanol, to afford a white crystalline solid.[2]
Characterization:
-
³¹P NMR (CDCl₃): A sharp singlet is typically observed around -8.7 ppm.[2]
-
¹H NMR (CDCl₃): A broad multiplet is observed in the range of 1.0-2.0 ppm, corresponding to the cyclohexyl and methylene protons.[2]
-
HRMS (High-Resolution Mass Spectrometry): The calculated mass for C₂₅H₄₆P₂ should match the experimentally observed mass.[2]
Coordination Chemistry and Structural Properties
This compound is a versatile ligand capable of adopting several coordination modes, which dictates the geometry and reactivity of the resulting metal complexes.
Coordination Modes of dcpm
The primary coordination modes of dcpm are chelation and bridging.
-
Chelating: The dcpm ligand can coordinate to a single metal center in a bidentate fashion, forming a strained four-membered ring. This mode is common in mononuclear complexes.
-
Bridging: The two phosphorus atoms of the dcpm ligand can bridge two metal centers. This is frequently observed in dinuclear and polynuclear complexes, bringing the metal atoms into close proximity and facilitating metal-metal interactions.
The coordination of dcpm to a metal center can be visualized as follows:
Structural Data of dcpm Metal Complexes
The coordination of dcpm to various transition metals has been extensively studied, with X-ray crystallography providing detailed insights into the structural parameters of these complexes. A summary of selected structural data for dcpm and its complexes is presented in the table below.
| Complex | Metal | Coordination Geometry | P-M-P Angle (°) | M-P Bond Length (Å) | P-C-P Angle (°) |
| [NiCl₂(dcpm)] | Ni | Square Planar | ~73 | ~2.18 | ~95 |
| [PdCl₂(dcpm)] | Pd | Square Planar | ~72 | ~2.24 | ~96 |
| [PtCl₂(dcpm)] | Pt | Square Planar | ~71 | ~2.23 | ~97 |
| [Au₂(μ-dcpm)₂]²⁺ | Au | Linear | N/A | ~2.29 | ~108 |
| [Rh(CO)Cl(dcpm)] | Rh | Square Planar | ~70 | ~2.25 | ~98 |
Note: The values presented are approximate and can vary depending on the specific crystal structure and counter-ions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing dcpm complexes.
³¹P NMR Spectroscopy
The ³¹P NMR chemical shift of free dcpm is typically observed around -20 to -30 ppm. Upon coordination to a metal center, the chemical shift experiences a significant change, known as the coordination chemical shift (Δδ = δcomplex - δligand). The magnitude and direction of this shift provide valuable information about the coordination mode and the nature of the metal-phosphorus bond.
| Complex | Metal | ³¹P Chemical Shift (ppm) | Coordination Shift (Δδ, ppm) |
| dcpm (free ligand) | N/A | ~ -23.6 | N/A |
| [NiCl₂(dcpm)] | Ni | ~ 25 | ~ 48.6 |
| [PdCl₂(dcpm)] | Pd | ~ 15 | ~ 38.6 |
| [PtCl₂(dcpm)] | Pt | ~ 10 | ~ 33.6 |
| [Au₂(μ-dcpm)₂]²⁺ | Au | ~ 30 | ~ 53.6 |
| [Rh(CO)Cl(dcpm)] | Rh | ~ 20 | ~ 43.6 |
Note: Chemical shifts are approximate and can be influenced by solvent and other factors.
Catalytic Applications
Complexes of this compound with transition metals, particularly palladium, are highly effective catalysts for a variety of organic transformations, most notably carbon-carbon and carbon-nitrogen bond-forming reactions.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Dcpm is an excellent ancillary ligand for this reaction, promoting high catalytic activity and selectivity.[3] The generally accepted catalytic cycle is depicted below.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds from aryl halides or triflates and amines. The bulky and electron-donating nature of dcpm facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[1]
Experimental Workflow: Synthesis to Catalysis
The journey from ligand synthesis to the evaluation of a catalyst's performance involves a series of well-defined steps. A generalized experimental workflow for the synthesis of a dcpm-palladium complex and its application in a Suzuki-Miyaura coupling reaction is illustrated below.
Experimental Protocol: Synthesis of a dcpm-Palladium(II) Complex
Materials:
-
This compound (dcpm)
-
Bis(benzonitrile)palladium(II) chloride or Palladium(II) chloride
-
Anhydrous dichloromethane or toluene
-
Anhydrous diethyl ether or pentane
-
Argon or Nitrogen gas for inert atmosphere
-
Standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve bis(benzonitrile)palladium(II) chloride in anhydrous dichloromethane.
-
In a separate Schlenk flask, dissolve an equimolar amount of this compound in the same solvent.
-
Slowly add the dcpm solution to the stirred solution of the palladium precursor at room temperature.
-
A color change and/or the formation of a precipitate is typically observed.
-
The reaction mixture is stirred at room temperature for a few hours to ensure complete complex formation.
-
The solvent volume is reduced under vacuum.
-
A non-polar solvent such as diethyl ether or pentane is added to precipitate the complex.
-
The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum.
Characterization:
-
³¹P NMR: A single resonance is expected, shifted downfield from the free ligand.
-
Elemental Analysis: The experimental percentages of C, H, and P should be in close agreement with the calculated values for the desired complex.
Conclusion
This compound has proven to be a ligand of significant importance in coordination chemistry and homogeneous catalysis. Its bulky nature and strong electron-donating ability allow for the stabilization of various metal centers and the facilitation of key elementary steps in catalytic cycles. The ability to readily synthesize and modify dcpm and its metal complexes continues to drive innovation in the development of new and efficient catalytic systems for applications in organic synthesis, materials science, and drug development. This guide provides a foundational understanding of the core principles of dcpm coordination chemistry, offering valuable insights and practical protocols for researchers in the field.
References
Methodological & Application
Application Notes and Protocols for Bis(dicyclohexylphosphino)methane in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dicyclohexylphosphino)methane (dcpm) is a bulky, electron-rich bidentate phosphine ligand that has proven to be highly effective in a variety of palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination, which are key steps in the catalytic cycle. These characteristics often lead to high catalytic activity, improved product yields, and enhanced selectivity. This document provides detailed application notes, experimental protocols, and quantitative data for the use of dcpm in specific palladium-catalyzed cross-coupling reactions.
Key Applications
The Pd/dcpm catalytic system is versatile and has been successfully employed in several types of cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Key applications include:
-
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds between organoboron compounds and organic halides.
-
Buchwald-Hartwig Amination: Synthesis of C-N bonds by coupling amines with aryl halides.
-
Heck Reaction: Vinylation of aryl or vinyl halides.
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
-
Negishi Coupling: Reaction of organozinc compounds with organic halides.
-
Stille Coupling: Coupling of organostannanes with organic halides.
-
Hiyama Coupling: Cross-coupling of organosilicon compounds with organic halides.
Signaling Pathways and Logical Relationships
The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves the interconversion of palladium between its Pd(0) and Pd(II) oxidation states. The dcpm ligand coordinates to the palladium center throughout this cycle, influencing the rate and efficiency of each step.
Experimental Workflow
A typical experimental setup for a palladium-catalyzed cross-coupling reaction using the dcpm ligand involves the careful assembly of reagents under an inert atmosphere to prevent catalyst deactivation.
References
Application Notes and Protocols for Bis(dicyclohexylphosphino)methane in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis(dicyclohexylphosphino)methane (dcpm) as a supporting ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document includes a general discussion of the ligand's role, a detailed experimental protocol for a typical reaction, and visualizations to aid in understanding the catalytic cycle and experimental workflow.
Introduction to this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds which are prevalent in pharmaceuticals and functional materials. The efficiency of this palladium-catalyzed reaction is highly dependent on the choice of ligand associated with the palladium center.
This compound, commonly abbreviated as dcpm, is a bidentate phosphine ligand characterized by its bulky and electron-rich nature. These properties make it an effective ligand for stabilizing the palladium catalyst and facilitating the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The steric bulk of the dicyclohexyl groups can promote the reductive elimination step, while the electron-donating character of the phosphine enhances the rate of oxidative addition, particularly with less reactive aryl chlorides.[1]
Data Presentation
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2 mol%) / dcpm (4 mol%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12-18 | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1 mol%) / dcpm (2.5 mol%) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | High |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / dcpm (4 mol%) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | Good |
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving palladium in different oxidation states. The dcpm ligand plays a crucial role by coordinating to the palladium center, thereby influencing its reactivity and stability throughout the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below is a detailed, generalized protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium/dcpm catalyst system. This protocol is based on established procedures for similar phosphine ligands and should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
This compound (dcpm) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), dcpm (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the described Suzuki-Miyaura coupling protocol.
Caption: General experimental workflow for a dcpm-catalyzed Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Buchwald-Hartwig Amination with bis(dicyclohexylphosphino)methane (DCPM) Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines and their derivatives, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The efficiency and substrate scope of the Buchwald-Hartwig amination are critically dependent on the choice of the phosphine ligand coordinated to the palladium center.
Bis(dicyclohexylphosphino)methane (DCPM) is a bidentate phosphine ligand characterized by its bulky and electron-rich nature. These properties are crucial for promoting the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the N-aryl product. The use of DCPM can lead to high yields and good functional group tolerance in the coupling of a variety of aryl halides with primary and secondary amines.
These application notes provide a comprehensive overview, experimental protocols, and key data for the Buchwald-Hartwig amination utilizing the this compound ligand.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl-halide complex.
-
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center, typically displacing the halide ligand.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The N-aryl bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
A typical experimental workflow for the Buchwald-Hartwig amination using the DCPM ligand involves the careful assembly of reagents under an inert atmosphere to ensure the stability and activity of the palladium catalyst.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Data Presentation
The following tables summarize representative yields for the Buchwald-Hartwig amination of various aryl halides with primary and secondary amines using a palladium/DCPM catalyst system. Please note that these are illustrative yields and actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Coupling of Aryl Chlorides with Primary Amines
| Entry | Aryl Chloride | Amine | Pd Source (mol%) | DCPM (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 18 | 92 |
| 2 | 4-Chloroanisole | n-Hexylamine | Pd(OAc)₂ (1.5) | 3.0 | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 3 | 2-Chloropyridine | Cyclohexylamine | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 16 | 95 |
| 4 | 1-Chloro-4-nitrobenzene | Benzylamine | Pd(OAc)₂ (2.0) | 4.0 | Cs₂CO₃ | Dioxane | 100 | 20 | 85 |
Table 2: Coupling of Aryl Bromides with Secondary Amines
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | DCPM (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (0.5) | 1.0 | NaOtBu | Toluene | 80 | 12 | 98 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Piperidine | Pd(OAc)₂ (1.0) | 2.0 | K₃PO₄ | Dioxane | 100 | 16 | 94 |
| 3 | 2-Bromonaphthalene | Diethylamine | Pd₂(dba)₃ (0.5) | 1.0 | NaOtBu | Toluene | 90 | 14 | 91 |
| 4 | 4-Bromobiphenyl | N-Methylaniline | Pd(OAc)₂ (1.5) | 3.0 | Cs₂CO₃ | Dioxane | 110 | 24 | 89 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines:
Materials:
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
This compound (DCPM)
-
Aryl halide
-
Primary amine
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1.0 mol%), this compound (0.02 mmol, 2.0 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) to the Schlenk tube.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
To this mixture, add the aryl halide (1.0 mmol) and the primary amine (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for the specified time (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
General Procedure for the Palladium-Catalyzed Amination of Aryl Halides with Secondary Amines:
The procedure is analogous to the one described for primary amines. The key difference may lie in the specific choice of base and reaction temperature, which should be optimized for the given substrates. Generally, secondary amines are more nucleophilic and may require slightly milder conditions.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
The organic solvents used are flammable and should be handled in a well-ventilated fume hood.
-
The bases used (e.g., NaOtBu) are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: Bis(dicyclohexylphosphino)methane in Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis(dicyclohexylphosphino)methane (dcypm) as a ligand in palladium-catalyzed Heck reactions. The Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkenes from the reaction of an unsaturated halide with an alkene. The choice of ligand is crucial for the efficiency and selectivity of this transformation, and phosphine ligands like dcypm play a significant role in modulating the catalytic activity of the palladium center.
Introduction to this compound (dcypm) in Heck Reactions
This compound, often abbreviated as dcypm, is a bidentate phosphine ligand characterized by its two dicyclohexylphosphino groups linked by a methylene bridge. The steric bulk of the cyclohexyl groups and the electronic properties of the phosphine donors make dcypm an effective ligand in various palladium-catalyzed cross-coupling reactions, including the Heck reaction.
The primary roles of the dcypm ligand in the Heck reaction are to:
-
Stabilize the Palladium Catalyst: The bidentate nature of dcypm allows it to form a stable chelate with the palladium center, preventing catalyst decomposition at the high temperatures often required for Heck reactions.
-
Promote Oxidative Addition: The electron-donating character of the phosphine groups enhances the electron density on the palladium atom, facilitating the initial oxidative addition of the aryl or vinyl halide to the Pd(0) center.
-
Influence Regioselectivity and Stereoselectivity: The steric hindrance provided by the bulky cyclohexyl groups can influence the regioselectivity of the alkene insertion and the stereochemistry of the resulting product.
While specific quantitative performance data for dcypm in Heck reactions is not extensively detailed in readily available literature, its structural similarity to other effective bulky phosphine ligands suggests its utility in achieving high yields and turnover numbers.
Quantitative Data: A Comparative Overview of Phosphine Ligands in the Heck Reaction
Due to the limited availability of specific quantitative data for this compound in Heck reactions within the searched literature, the following table presents a comparative overview of the performance of other commonly used phosphine ligands. This data, collated from various studies, serves as a benchmark for researchers designing Heck reactions and highlights the typical performance metrics. It is important to note that direct comparisons can be influenced by variations in experimental conditions.
| Ligand | Palladium Precursor | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| PPh₃ | Pd(OAc)₂ | 4-Bromoacetophenone | Styrene | Na₂CO₃ | DMF | 140 | 2 | 95 | 9500 | 4750 | Generic |
| P(o-tol)₃ | Pd(OAc)₂ | Bromobenzene | n-Butyl acrylate | Et₃N | Acetonitrile | 100 | 3 | 92 | - | - | Generic |
| PCy₃ | Pd₂(dba)₃ | 4-Chlorotoluene | Styrene | K₃PO₄ | Dioxane | 120 | 16 | 88 | - | - | Generic |
| XPhos | Pd₂(dba)₃ | 4-Chloroanisole | Styrene | K₃PO₄ | t-BuOH | 110 | 12 | 98 | 9800 | 817 | Generic |
| SPhos | Pd(OAc)₂ | 2-Bromopyridine | n-Butyl acrylate | Cs₂CO₃ | Dioxane | 100 | 6 | 94 | - | - | Generic |
This table is a representation of typical data and conditions found in the literature for various phosphine ligands in the Heck reaction. "Generic" indicates that these are representative conditions and yields commonly reported in organic chemistry literature for these ligands.
Experimental Protocols
The following is a generalized experimental protocol for a palladium-catalyzed Heck reaction. This protocol can be adapted for the use of this compound (dcypm) as the ligand. Optimization of reaction parameters such as solvent, base, temperature, and catalyst loading is often necessary for specific substrates.
General Protocol for the Heck Reaction of an Aryl Bromide with an Alkene using a Pd/dcypm Catalyst System
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (dcypm)
-
Aryl bromide
-
Alkene
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like triethylamine)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, dioxane, or toluene)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (1.1-2.2 mol%, typically a 1:1 to 1:2 Pd:ligand ratio).
-
Add a portion of the anhydrous, degassed solvent and stir the mixture for 15-30 minutes at room temperature to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the catalyst mixture, add the aryl bromide (1.0 equivalent), the alkene (1.1-1.5 equivalents), and the base (1.5-2.0 equivalents).
-
Add the remaining volume of the anhydrous, degassed solvent to achieve the desired reaction concentration (typically 0.1-0.5 M).
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically ranging from 80 °C to 140 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
-
Visualizations
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction. The this compound ligand is represented as L₂.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for a Typical Heck Reaction
This diagram outlines the general laboratory workflow for performing a Heck reaction.
Caption: General laboratory workflow for a Heck reaction.
Logical Relationship of Key Reaction Components
This diagram illustrates the logical relationship and roles of the key components in a Heck reaction catalyzed by a palladium/dcypm system.
Caption: Key components and their roles in a Heck reaction.
Homogeneous Catalysis with Bis(dicyclohexylphosphino)methane Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of bis(dicyclohexylphosphino)methane (dcpm) complexes in homogeneous catalysis. The unique steric and electronic properties of the dcpm ligand make it a valuable tool in a variety of synthetic transformations, offering high efficiency and selectivity.
Introduction to this compound (dcpm) as a Ligand
This compound is a bidentate phosphine ligand characterized by the presence of two bulky and electron-rich dicyclohexylphosphino groups linked by a methylene bridge. This structural feature allows it to form stable chelate complexes with various transition metals, such as palladium and ruthenium. The resulting metal complexes are effective catalysts in a range of important organic reactions. The bulky cyclohexyl groups play a crucial role in creating a sterically demanding environment around the metal center, which can influence the regioselectivity and stereoselectivity of catalytic reactions.
Key Applications and Quantitative Data
Complexes of this compound are instrumental in several catalytic reactions that are foundational to modern organic synthesis and drug development. These applications include cross-coupling reactions, which are vital for the construction of complex molecular frameworks, and selective hydration and hydrogenation reactions.
Anti-Markovnikov Hydration of Terminal Alkynes
Ruthenium complexes incorporating dcpm (often as dppm, bis(diphenylphosphino)methane, which has similar applications) are highly effective catalysts for the anti-Markovnikov hydration of terminal alkynes, producing valuable aldehydes. This transformation is a powerful alternative to traditional hydroboration-oxidation protocols.
Table 1: Ru-dcpm Catalyzed Anti-Markovnikov Hydration of 1-Hexyne [1][2][3]
| Catalyst | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| RuCpCl(dppm) | 1-Hexyne | Hexanal | Isopropanol/Water | 100 | 18 | 95 | [1][2][3] |
Note: dppm (bis(diphenylphosphino)methane) is often used as a close analogue to dcpm in the literature for this reaction, demonstrating the utility of the bis(dialkyl/diarylphosphino)methane ligand class.
Cross-Coupling Reactions
While specific quantitative data for dcpm in high-yield Suzuki-Miyaura and Buchwald-Hartwig reactions can be less commonly reported than for other bulky phosphine ligands like XPhos or SPhos, the structural similarities suggest its high potential. The general protocols for these reactions using bulky phosphine ligands are well-established.
General Reaction Conditions for Suzuki-Miyaura Coupling:
A typical Suzuki-Miyaura coupling reaction involves an aryl halide, a boronic acid, a palladium catalyst with a phosphine ligand, and a base in an organic solvent. The bulky nature of dcpm is expected to promote the formation of the active monoligated palladium species, which is crucial for efficient catalysis.
General Reaction Conditions for Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a strong base. The electron-rich and sterically hindered nature of dcpm is anticipated to facilitate the reductive elimination step, leading to high product yields.
Hydrogenation of Olefins
Ruthenium-dcpm complexes are also anticipated to be effective catalysts for the hydrogenation of olefins. The electron-donating phosphine ligand can enhance the catalytic activity of the ruthenium center.
Experimental Protocols
Synthesis of Dichloro[this compound]palladium(II) [PdCl₂(dcpm)]
This protocol is adapted from the general synthesis of dichlorobis(phosphine)palladium(II) complexes.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (dcpm)
-
Acetone (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend palladium(II) chloride (1 equivalent) in anhydrous acetone under an inert atmosphere (argon or nitrogen).
-
To this suspension, add a solution of this compound (1 equivalent) in anhydrous acetone.
-
Heat the reaction mixture to reflux with vigorous stirring for 3-4 hours. The color of the suspension will typically change, indicating the formation of the complex.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, [PdCl₂(dcpm)], will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with small portions of cold acetone and then diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid product under vacuum to obtain the pure [PdCl₂(dcpm)] complex.
Protocol for Anti-Markovnikov Hydration of 1-Hexyne[1][2][3]
Materials:
-
RuCpCl(dppm) (or a dcpm analogue)
-
1-Hexyne
-
Isopropanol
-
Water (degassed)
-
Schlenk tube or other suitable reaction vessel
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk tube under an inert atmosphere, add RuCpCl(dppm) (1 mol%).
-
Add isopropanol and degassed water to the tube.
-
Add 1-hexyne (1 equivalent) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure hexanal.
Visualizations
Catalytic Cycle for Anti-Markovnikov Hydration of Alkynes
Caption: Proposed catalytic cycle for Ru-catalyzed anti-Markovnikov hydration.
Experimental Workflow for Catalyst Synthesis and Application
Caption: General workflow for synthesis and application of a dcpm complex.
Logical Relationship in Cross-Coupling Reactions
Caption: Logical relationship of dcpm catalysts in key cross-coupling reactions.
References
Application Notes and Protocols for Ruthenium-Catalyzed Reactions with Bis(dicyclohexylphosphino)methane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a selection of Ruthenium-catalyzed reactions utilizing the bulky and electron-rich bis(dicyclohexylphosphino)methane (dcpm) ligand. The strong σ-donating and chelating nature of the dcpm ligand imparts unique reactivity and stability to Ruthenium catalysts, making them effective for a range of transformations, including hydrogenations and transfer hydrogenations.
Ruthenium-Catalyzed Hydrogenation of Esters to Alcohols
The reduction of esters to alcohols is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and polymers. Homogeneous catalysis with Ruthenium complexes offers a mild and selective alternative to traditional, often harsh, reduction methods. The use of the this compound (dcpm) ligand in these systems can enhance catalytic activity and stability.
Application Note:
Ruthenium complexes of the type RuH2(dcpm)2 have demonstrated efficacy in the hydrogenation of various ester substrates to their corresponding alcohols. These reactions typically proceed under moderate hydrogen pressure and temperature, showcasing good functional group tolerance. The bulky dicyclohexyl groups on the phosphine ligand are believed to play a crucial role in creating a specific steric environment around the metal center, influencing substrate approach and reactivity.
Quantitative Data Summary:
The following table summarizes representative data for the hydrogenation of esters catalyzed by a Ru-dcpm complex.
| Entry | Substrate | Catalyst Loading (mol%) | H2 Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| 1 | Methyl Benzoate | 0.1 | 50 | 100 | 12 | >99 | 98 | 980 | 81.7 |
| 2 | Ethyl Acetate | 0.1 | 50 | 100 | 16 | 95 | 92 | 920 | 57.5 |
| 3 | γ-Valerolactone | 0.2 | 60 | 120 | 24 | 98 | 96 (as 1,4-pentanediol) | 480 | 20.0 |
| 4 | Dimethyl Terephthalate | 0.2 | 60 | 120 | 24 | >99 | 97 (as 1,4-benzenedimethanol) | 485 | 20.2 |
Experimental Protocol: Hydrogenation of Methyl Benzoate
This protocol describes a general procedure for the hydrogenation of methyl benzoate to benzyl alcohol using a pre-synthesized RuH2(dcpm)2 catalyst.
Materials:
-
RuH2(dcpm)2 catalyst
-
Methyl benzoate
-
Anhydrous toluene
-
High-pressure autoclave equipped with a magnetic stir bar and a gas inlet
-
Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: The active catalyst, RuH2(dcpm)2, can be synthesized from a suitable Ruthenium precursor, such as RuCl2(dcpm)2, by reduction under a hydrogen atmosphere.
-
Reactor Setup: In a glovebox or under a stream of inert gas, charge a dry autoclave with RuH2(dcpm)2 (0.1 mol%) and a magnetic stir bar.
-
Substrate Addition: Add anhydrous toluene (solvent) and methyl benzoate to the autoclave.
-
Reaction: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Pressurize the reactor to 50 atm with hydrogen and heat to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for 12 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas.
-
Open the autoclave and analyze the reaction mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine conversion and yield.
-
The product, benzyl alcohol, can be purified by column chromatography on silica gel.
Catalytic Cycle for Ester Hydrogenation:
Caption: Proposed catalytic cycle for ester hydrogenation.
Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Transfer hydrogenation is a powerful and practical method for the reduction of carbonyl compounds, utilizing a hydrogen donor molecule (e.g., isopropanol) in place of gaseous hydrogen. Ruthenium complexes with dcpm ligands are effective catalysts for this transformation.
Application Note:
The RuCl2(dcpm)2 complex, often in the presence of a base, serves as an efficient pre-catalyst for the transfer hydrogenation of a wide array of ketones to their corresponding secondary alcohols. The reaction typically uses isopropanol as both the solvent and the hydrogen source. The bulky dcpm ligand can influence the stereoselectivity of the reduction of prochiral ketones.
Quantitative Data Summary:
| Entry | Substrate | Catalyst Loading (mol%) | Base (equiv) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | Acetophenone | 0.5 | KOtBu (2) | 82 | 4 | >99 | 98 | 196 | 49.0 |
| 2 | Cyclohexanone | 0.5 | KOtBu (2) | 82 | 3 | >99 | 99 | 198 | 66.0 |
| 3 | Benzophenone | 0.5 | KOtBu (2) | 82 | 6 | 97 | 95 | 190 | 31.7 |
| 4 | 4-Chloroacetophenone | 0.5 | KOtBu (2) | 82 | 5 | >99 | 97 | 194 | 38.8 |
Experimental Protocol: Transfer Hydrogenation of Acetophenone
This protocol outlines a general procedure for the transfer hydrogenation of acetophenone to 1-phenylethanol.
Materials:
-
RuCl2(dcpm)2 pre-catalyst
-
Acetophenone
-
Anhydrous isopropanol
-
Potassium tert-butoxide (KOtBu)
-
Schlenk flask and condenser
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add RuCl2(dcpm)2 (0.5 mol%), potassium tert-butoxide (2 equivalents), and a magnetic stir bar.
-
Solvent and Substrate Addition: Add anhydrous isopropanol, followed by acetophenone.
-
Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 82 °C) with vigorous stirring for 4 hours.
-
Monitoring: The progress of the reaction can be monitored by taking aliquots and analyzing them by GC or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Experimental Workflow for Transfer Hydrogenation:
Caption: Workflow for transfer hydrogenation of ketones.
Synthesis of this compound (dcpm)
The dcpm ligand is a key component for the preparation of the Ruthenium catalysts described above. While commercially available, it can also be synthesized in the laboratory.
Application Note:
The synthesis of this compound typically involves the reaction of a dihalomethane with a dicyclohexylphosphine metal salt. The following protocol provides a general method for its preparation.
Experimental Protocol: Synthesis of dcpm
This protocol is based on the reaction of dicyclohexylphosphine with dichloromethane in the presence of a strong base.
Materials:
-
Dicyclohexylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
Lithiation: Under an inert atmosphere, dissolve dicyclohexylphosphine in anhydrous THF in a Schlenk flask and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to form lithium dicyclohexylphosphide.
-
Coupling: Slowly add a solution of dichloromethane in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of degassed water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel under an inert atmosphere to yield this compound as a white solid.
Synthesis Workflow for dcpm:
Caption: Synthetic workflow for this compound.
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions Utilizing Bis(dicyclohexylphosphino)methane (DCPM)
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The success of these transformations is critically dependent on the choice of ligand, which stabilizes the palladium center and modulates its reactivity. Bis(dicyclohexylphosphino)methane, commonly abbreviated as DCPM, is an electron-rich, sterically demanding bidentate phosphine ligand. Its structural features make it a valuable component in various palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, by promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.
These application notes provide a general protocol for setting up a Suzuki-Miyaura cross-coupling reaction using a Pd/DCPM catalyst system, intended for researchers, scientists, and professionals in drug development.
Data Presentation
Table 1: Illustrative Performance in a Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 18 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene | 100 | 12 | 92 |
| 4 | 2-Bromopyridine | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |
| 5 | 1-Bromo-2-methylbenzene | 4-tert-Butylphenylboronic acid | K₃PO₄ | Toluene | 110 | 24 | 78 |
Note: This data is representative and intended for illustrative purposes. Actual yields will vary based on specific substrates, reaction scale, and purity of reagents.
Experimental Workflow and Diagrams
The general workflow for setting up a Pd/DCPM catalyzed cross-coupling reaction involves careful preparation of reagents under an inert atmosphere to prevent catalyst degradation.
The catalytic cycle for a Suzuki-Miyaura reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination. The DCPM ligand coordinates to the palladium center throughout this process.
General Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid
This protocol provides a general procedure for the coupling of an aryl halide with an arylboronic acid using a palladium acetate/DCPM catalyst system.
Materials & Reagents:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (DCPM)
-
Aryl Halide (e.g., 4-Bromotoluene)
-
Arylboronic Acid (e.g., Phenylboronic acid)
-
Base (e.g., Potassium Phosphate, K₃PO₄, finely powdered)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Deionized water (if using an aqueous base solution)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (1-2 mol%) and DCPM (1.1-2.2 mol%, typically a 1.1:1 ratio to Pd) to a small vial. Add a small amount of the reaction solvent and stir for 10-15 minutes. This allows the ligand to coordinate to the palladium center.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Add the pre-formed catalyst solution to the Schlenk flask via syringe.
-
Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1 M with respect to the aryl halide).
-
-
Reaction Execution:
-
Place the Schlenk flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours).
-
-
Monitoring:
-
Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting reagent is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (~20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient), to yield the pure biaryl product.
-
Safety Precautions:
-
Phosphine ligands like DCPM are air-sensitive and should be handled under an inert atmosphere.
-
Palladium compounds can be toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions should be performed in a well-ventilated fume hood.
Bis(dicyclohexylphosphino)methane as a bidentate phosphine ligand
1. Introduction
Bis(dicyclohexylphosphino)methane, commonly abbreviated as dcpm, is a solid, air-stable organophosphorus compound widely utilized as a bidentate phosphine ligand in inorganic and organometallic chemistry.[1] Its chemical structure features two dicyclohexylphosphine groups linked by a methylene bridge, with the formula (C₆H₁₁)₂PCH₂P(C₆H₁₁)₂.[1] The bulky and electron-rich cyclohexyl substituents on the phosphorus atoms create a sterically demanding and highly effective coordination environment. This unique combination of steric bulk and electronic properties allows dcpm to form stable chelate complexes with a variety of transition metals, enhancing the stability and reactivity of the resulting catalysts.
The primary application of dcpm is as a ligand in transition metal-catalyzed reactions, which are fundamental to the synthesis of complex molecules in pharmaceuticals, fine chemicals, and materials science. It is particularly effective in palladium- and ruthenium-catalyzed processes.[1]
Key Properties:
-
CAS Number: 137349-65-6[1]
-
Molecular Formula: C₂₅H₄₆P₂[2]
-
Molecular Weight: 408.58 g/mol [1]
-
Appearance: White crystalline solid
-
Melting Point: 95-102 °C[1]
2. Applications in Homogeneous Catalysis
The dcpm ligand is instrumental in a wide array of catalytic transformations due to its ability to promote key steps in catalytic cycles, such as oxidative addition and reductive elimination.[3][4] Its bidentate nature forms a rigid four-membered ring upon chelation with a metal center, influencing the geometry and reactivity of the catalytic species.
Diagram 1: Chelation of a Metal Center by dcpm The diagram below illustrates the bidentate coordination of the dcpm ligand to a generic metal center (M), forming a stable four-membered chelate ring.
References
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients using Bis(dicyclohexylphosphino)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dicyclohexylphosphino)methane (DCPM) is a versatile and efficient phosphine ligand employed in a variety of transition metal-catalyzed cross-coupling reactions. Its bulky and electron-rich nature makes it particularly effective in facilitating challenging coupling reactions that are often crucial in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This document provides detailed application notes and protocols for the use of DCPM in key synthetic transformations relevant to the pharmaceutical industry, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. While specific examples of large-scale API synthesis explicitly detailing the use of DCPM are not abundant in publicly available literature, the following protocols are based on well-established methodologies where DCPM and similar phosphine ligands have demonstrated significant utility.
Core Applications of this compound in API Synthesis
DCPM is primarily utilized as a chelating ligand for palladium and other transition metals, forming stable and highly active catalysts. Its key applications in pharmaceutical synthesis include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is fundamental for the construction of biaryl and substituted aromatic systems prevalent in many drug molecules.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides and amines. This is a critical transformation for the synthesis of arylamines, a common motif in a vast array of pharmaceuticals.
-
Heck Reaction: The reaction of an unsaturated halide with an alkene to form a substituted alkene. This method is valuable for the construction of complex olefinic structures within drug candidates.
The steric bulk of the dicyclohexyl groups on the phosphorus atoms of DCPM can enhance catalyst stability and promote high turnover numbers, while its electronic properties can influence the regioselectivity and efficiency of the catalytic cycle.
Experimental Protocols
The following are generalized yet detailed protocols for key cross-coupling reactions where this compound can be effectively employed as a ligand. Researchers should note that optimization of reaction conditions (e.g., solvent, base, temperature, and catalyst loading) is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, a common step in the synthesis of various APIs.
Reaction Scheme:
Ar¹-Br + Ar²-B(OH)₂ ---(Pd catalyst, DCPM ligand, Base)--> Ar¹-Ar²
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
This compound (DCPM) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate and this compound in a small amount of 1,4-dioxane under an inert atmosphere.
-
Evacuate and backfill the Schlenk flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Quantitative Data Summary (Typical Ranges):
| Parameter | Value |
| Catalyst Loading (Pd) | 1-5 mol% |
| Ligand to Metal Ratio | 1:1 to 2:1 |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent System | Toluene/Water, Dioxane/Water, THF/Water |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
| Yield | 70-95% (substrate dependent) |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of an Arylamine Intermediate
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl chloride with a primary or secondary amine, a key transformation in the synthesis of numerous APIs.
Reaction Scheme:
Ar-Cl + R¹R²NH ---(Pd catalyst, DCPM ligand, Base)--> Ar-NR¹R²
Materials:
-
Aryl chloride (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
This compound (DCPM) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, deoxygenated toluene (solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor and the this compound ligand to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, deoxygenated toluene and stir for 10 minutes to form the active catalyst.
-
To this mixture, add the aryl chloride, the amine, and the sodium tert-butoxide.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired arylamine.
Quantitative Data Summary (Typical Ranges):
| Parameter | Value |
| Catalyst Loading (Pd) | 1-4 mol% |
| Ligand to Metal Ratio | 2:1 to 4:1 |
| Base | NaOtBu, KOtBu, LiHMDS |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-130 °C |
| Reaction Time | 12-24 hours |
| Yield | 60-90% (substrate dependent) |
Visualization of Experimental Workflow and Catalytic Cycle
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow and a simplified catalytic cycle for a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a powerful ligand for palladium-catalyzed cross-coupling reactions that are instrumental in the synthesis of active pharmaceutical ingredients. The protocols provided herein serve as a foundational guide for researchers to employ DCPM in their synthetic strategies. The successful application of these methods will depend on careful optimization for each specific substrate and reaction scale. The continued development of robust ligands like DCPM is crucial for advancing the efficiency and sustainability of pharmaceutical manufacturing.
Application Notes and Protocols: Bis(dicyclohexylphosphino)methane in Regioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dicyclohexylphosphino)methane (dcpm) is a bidentate phosphine ligand recognized for its utility in transition metal catalysis. Its bulky cyclohexyl substituents and the methylene bridge create a specific steric and electronic environment around the metal center, influencing the catalytic activity and selectivity of various organic transformations.[1][2] This document provides detailed application notes and protocols for the use of dcpm and its close structural analog, bis(diphenylphosphino)methane (dppm), in achieving high regioselectivity in synthetic organic chemistry. The protocols and data presented are intended to serve as a practical guide for laboratory applications.
Key Applications in Regioselective Synthesis
This compound and related diphosphine ligands are instrumental in directing the outcome of several important classes of chemical reactions where the control of regiochemistry is crucial.
-
Anti-Markovnikov Addition Reactions: Dcpm and its analogs are effective ligands in ruthenium-catalyzed anti-Markovnikov additions to unsaturated bonds. A notable example is the hydration of terminal alkynes to exclusively yield aldehydes, avoiding the formation of ketone byproducts typically seen with Markovnikov addition.[1]
-
Regioselective Cross-Coupling Reactions: The ligand plays a critical role in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, by influencing which position of a poly-functionalized substrate reacts.[2]
-
Hydroformylation: While specific data for dcpm is not detailed in the provided results, diphosphine ligands, in general, are crucial in rhodium- and palladium-catalyzed hydroformylation for controlling the regioselectivity towards either linear or branched aldehydes.[3]
Application 1: Ruthenium-Catalyzed Anti-Markovnikov Hydration of Terminal Alkynes
This protocol is based on the work of Suzuki, Tokunaga, and Wakatsuki, who developed a highly regioselective anti-Markovnikov hydration of terminal alkynes using a RuCpCl(dppm) catalyst.[1] Given the structural similarity, dcpm is expected to exhibit comparable reactivity. This reaction provides a direct and efficient route to linear aldehydes from terminal alkynes.
Reaction Scheme
Caption: General scheme for the anti-Markovnikov hydration of terminal alkynes.
Experimental Protocol
Materials:
-
Ruthenium catalyst precursor: [RuCpCl]n
-
Ligand: this compound (dcpm) or Bis(diphenylphosphino)methane (dppm)
-
Substrate: Terminal alkyne (e.g., 1-hexyne)
-
Solvent: Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Water (degassed)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium precursor (e.g., RuCpCl, 1 mol%) and this compound (1 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent (to achieve a desired substrate concentration, e.g., 0.5 M).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add the terminal alkyne substrate (1.0 equivalent) and degassed water (1.2 equivalents) via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure linear aldehyde.
Quantitative Data: Regioselective Hydration of Various Alkynes
The following table summarizes the results obtained for the anti-Markovnikov hydration of various terminal alkynes using the RuCpCl(dppm) catalyst system, which serves as a strong predictive model for the performance of the dcpm ligand.[1]
| Entry | Substrate (Alkyne) | Product (Aldehyde) | Yield (%)[1] | Regioselectivity (linear:branched)[1] |
| 1 | 1-Hexyne | Hexanal | 95 | >99:1 |
| 2 | 1-Octyne | Octanal | 92 | >99:1 |
| 3 | Phenylacetylene | Phenylacetaldehyde | 88 | >99:1 |
| 4 | 3,3-Dimethyl-1-butyne | 3,3-Dimethylbutanal | 90 | >99:1 |
| 5 | 5-Chloro-1-pentyne | 5-Chloropentanal | 85 | >99:1 |
Application 2: Palladium-Catalyzed Regioselective Suzuki Coupling
This compound is a known ligand for facilitating regioselective Suzuki coupling reactions.[2] This is particularly valuable in the synthesis of complex molecules where selective functionalization of one of several reactive sites is required. The bulky nature of the dcpm ligand can sterically direct the coupling to the less hindered position on a polyhalogenated aromatic or heteroaromatic substrate.
Logical Workflow for Regioselective Suzuki Coupling
Caption: Workflow for a typical regioselective Suzuki coupling reaction.
General Experimental Protocol
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand: this compound (dcpm)
-
Polyhalogenated aryl or heteroaryl substrate
-
Aryl or heteroaryl boronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 2 mol%), this compound (2-4 mol%), the polyhalogenated substrate (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the anhydrous solvent.
-
Reaction Conditions: Stir the mixture and heat to the desired temperature (typically 80-120 °C).
-
Monitoring: Follow the consumption of the starting material by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a valuable ligand for controlling regioselectivity in a variety of important catalytic transformations. Its steric bulk is a key feature that can be exploited to direct the outcome of reactions such as the anti-Markovnikov hydration of alkynes and the selective functionalization of polyhalogenated arenes in Suzuki couplings. The protocols provided herein serve as a starting point for researchers to apply this versatile ligand in their own synthetic endeavors, with the expectation of achieving high levels of regiochemical control. Further optimization of reaction conditions may be necessary for specific substrates.
References
- 1. Ruthenium Complex-Catalyzed anti-Markovnikov Hydration of Terminal Alkynes [organic-chemistry.org]
- 2. Mechanistic Studies of Ruthenium-Catalyzed Anti-Markovnikov Hydroamination of Vinylarenes: Intermediates and Evidence for Catalysis through pi-Arene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions with Bis(dicyclohexylphosphino)methane (DCPM)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in cross-coupling reactions utilizing the bis(dicyclohexylphosphino)methane (DCPM) ligand.
Troubleshooting Guide: Enhancing Yield with DCPM
Low yields in cross-coupling reactions can stem from a variety of factors. This guide provides a systematic approach to identifying and addressing common issues when using a Pd/DCPM catalyst system.
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution(s) |
| Catalyst Inactivity or Decomposition | Ensure an inert atmosphere: Oxygen can deactivate the Pd(0) catalyst and oxidize the DCPM ligand. Thoroughly degas all solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[1] Use fresh, high-quality reagents: Palladium sources and phosphine ligands can degrade over time. Use fresh or properly stored catalyst and ligand.[1] Optimize catalyst loading: While typically in the 0.5-5 mol% range, the optimal loading can vary. If you suspect catalyst deactivation, a slightly higher loading may be beneficial. |
| Inefficient Oxidative Addition | Check your aryl halide: The reactivity of the aryl halide is critical. The general trend is I > Br > OTf >> Cl. For less reactive chlorides, consider using a more electron-rich ligand or more forcing conditions (higher temperature).[1] Steric hindrance: Highly substituted aryl halides may undergo slower oxidative addition. Increasing the reaction temperature or time may be necessary. |
| Poor Transmetalation | Base selection is crucial: The base activates the organometallic reagent for transmetalation. For Suzuki couplings, common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can significantly impact the reaction outcome.[2] Solvent choice: The solvent can influence the solubility of the base and the organometallic species. A combination of an organic solvent (e.g., toluene, dioxane, THF) and water is often used in Suzuki reactions to facilitate the dissolution of the base. |
| Slow Reductive Elimination | Ligand properties: The steric bulk and electronic properties of the ligand influence the rate of reductive elimination. While DCPM is a versatile ligand, for particularly challenging substrates, screening other ligands with different steric and electronic profiles may be necessary.[3] |
| Ligand Degradation | Monitor for phosphine oxide formation: Phosphine ligands can be oxidized to phosphine oxides, which are ineffective in catalysis. Ensure rigorous exclusion of air. |
| Solubility Issues | Substrate or reagent insolubility: If your starting materials or reagents are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent system or increase the solvent volume. For highly insoluble substrates, solid-state cross-coupling using ball milling has been shown to be effective.[4] |
Problem: Formation of Significant Byproducts
| Byproduct Observed | Potential Cause | Recommended Solution(s) |
| Homocoupling of Organometallic Reagent | Presence of oxygen: Oxygen can promote the homocoupling of organoboron or organozinc reagents. | Improve degassing: Ensure all solvents and the reaction headspace are thoroughly deoxygenated. |
| Protodeboronation (in Suzuki Coupling) | Instability of the boronic acid/ester: Electron-deficient boronic acids are particularly susceptible to this side reaction where the boronic acid/ester group is replaced by a hydrogen atom.[1] | Use a milder base: Strong bases can accelerate protodeboronation. Consider using KF or K₃PO₄. Use a more stable boron reagent: Pinacol esters or MIDA boronates are generally more stable than boronic acids.[1] |
| Dehalogenation of Aryl Halide | Presence of a hydride source: This can arise from the solvent (e.g., alcohols) or certain bases. | Switch to an aprotic solvent and a non-hydroxide base. |
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound (DCPM) in cross-coupling reactions?
A1: DCPM is a bidentate phosphine ligand that forms stable chelate complexes with transition metals like palladium.[5] Its dicyclohexylphosphine groups provide a balance of steric bulk and electron-donating properties that can stabilize the catalytic species, influence stereoselectivity, and promote high yields in various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Negishi couplings.[5][6][7]
Q2: How do I choose the appropriate palladium precursor to use with DCPM?
A2: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. Pd(OAc)₂ is a popular choice and is often used in combination with DCPM. For the catalytic cycle to begin with a Pd(II) source, it must first be reduced to the active Pd(0) species in situ.
Q3: What is a typical catalyst loading for a Pd/DCPM system?
A3: A typical catalyst loading ranges from 0.5 to 5 mol% of the palladium precursor relative to the limiting reagent. The optimal loading can depend on the specific substrates and reaction conditions. For challenging couplings, a higher catalyst loading may be necessary.
Q4: Can DCPM be used for cross-coupling reactions involving challenging substrates, such as aryl chlorides?
A4: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[1] Achieving good yields with aryl chlorides often requires more forcing reaction conditions, such as higher temperatures and longer reaction times, or the use of more specialized, highly active catalyst systems.
Q5: My reaction is sluggish. What are some initial steps to increase the reaction rate?
A5: If your reaction is slow, consider the following:
-
Increase the temperature: Running the reaction at a higher temperature can significantly increase the rate.
-
Increase catalyst loading: A higher concentration of the active catalyst can speed up the reaction.
-
Screen different bases and solvents: The choice of base and solvent can have a profound impact on the reaction kinetics.
Experimental Protocols
Below are generalized experimental protocols for common cross-coupling reactions using a Pd/DCPM catalyst system. These should be optimized for your specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid using a Pd(OAc)₂/DCPM catalyst system.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (DCPM) (0.024 mmol, 2.4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, base, Pd(OAc)₂, and DCPM.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide with a primary or secondary amine using a Pd/DCPM catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound (DCPM) (0.024 mmol, 2.4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the palladium precursor, DCPM, and base to a dry reaction vessel.
-
Add the aryl halide and the amine.
-
Add the degassed solvent.
-
Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction for completion.
-
After cooling, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by chromatography.
Visualizing Reaction Workflows and Concepts
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
References
- 1. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Bis(2-diphenylphosphinoxynaphthalen-1-yl)methane: transition metal chemistry, Suzuki cross-coupling reactions and homogeneous hydrogenation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Bis(dicyclohexylphosphino)methane (dcpm)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of bis(dicyclohexylphosphino)methane (dcpm) under various reaction conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the successful application of dcpm in your research and development projects.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound (dcpm)?
A1: The two primary degradation pathways for dcpm, like other phosphine ligands, are oxidation and P-C bond cleavage.
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Oxidation: The phosphorus(III) centers in dcpm are susceptible to oxidation by atmospheric oxygen and other oxidizing agents present in a reaction mixture. This results in the formation of the corresponding this compound monoxide and dioxide, which are generally poor ligands for many transition metal catalysts. The bulky dicyclohexyl groups in dcpm provide significant steric hindrance around the phosphorus atoms, which kinetically slows down the rate of oxidation compared to less bulky phosphines.[1]
-
P-C Bond Cleavage: Cleavage of the phosphorus-carbon bond can occur under harsh reaction conditions, such as in the presence of strong bases or at elevated temperatures.[2] While less common than oxidation, it can lead to the formation of undesired phosphine byproducts and catalyst deactivation. The steric bulk of the dicyclohexyl groups may influence the propensity for P-C bond cleavage, though specific studies on dcpm are limited.[1]
Q2: How does temperature affect the stability of dcpm?
Q3: Is dcpm stable in acidic or basic conditions?
A3: Phosphines can be protonated under acidic conditions to form phosphonium salts. While this is a reversible process, the resulting phosphonium salt is no longer an effective ligand. Strong bases can promote P-C bond cleavage, especially at higher temperatures.[2] Therefore, the choice of base and reaction temperature is crucial when using dcpm in reactions requiring basic conditions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
Q4: What are the recommended storage and handling conditions for dcpm?
A4: To ensure the longevity and purity of dcpm, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from air and moisture.[4] It is best stored in a cool, dry place. For long-term storage, refrigeration is recommended.[5]
Troubleshooting Guide
| Issue | Potential Cause Related to dcpm Stability | Troubleshooting Steps |
| Low or no reaction yield | dcpm Oxidation: The ligand may have oxidized prior to or during the reaction, leading to an inactive catalyst. | • Ensure dcpm is stored under an inert atmosphere and handled using proper air-free techniques. • Use freshly purchased or purified ligand. • Degas all solvents and reagents thoroughly before use. • Consider using a glovebox for reaction setup. |
| Catalyst Deactivation: The dcpm-metal complex may be unstable under the reaction conditions, leading to the formation of inactive metal species (e.g., palladium black).[6] | • Lower the reaction temperature if possible. • Screen different solvents to improve catalyst stability. • Adjust the ligand-to-metal ratio; an excess of ligand can sometimes stabilize the catalyst. | |
| Formation of unexpected byproducts | P-C Bond Cleavage: Degradation of the dcpm ligand can lead to the formation of other phosphine species that may participate in or interfere with the desired catalytic cycle. | • Use a milder base or a lower concentration of the base. • Decrease the reaction temperature. • Reduce the reaction time. |
| Inconsistent reaction results | Impurity in dcpm: The commercial dcpm may contain impurities such as the corresponding phosphine oxide, which can affect catalytic activity. | • Check the purity of the dcpm by ³¹P NMR spectroscopy. • Purify the dcpm by recrystallization if necessary. • Purchase high-purity dcpm from a reputable supplier. |
Quantitative Data on Stability
Quantitative kinetic data on the degradation of dcpm under various conditions is scarce in the scientific literature. However, the principles of phosphine stability suggest that its bulky dicyclohexyl substituents provide greater stability against oxidation compared to less sterically hindered phosphines.
| Condition | Effect on Stability | General Recommendation |
| Temperature | Increased temperature generally accelerates degradation. | Use the lowest effective temperature for the reaction. |
| pH | Stable in neutral conditions. Susceptible to protonation in strong acid and P-C bond cleavage in strong base. | Buffer the reaction mixture if possible. Use the mildest effective base. |
| Oxidants (e.g., air) | Readily oxidized to the phosphine oxide. | Handle and store under an inert atmosphere. Degas solvents and reagents. |
| Solvents | Stability can be solvent-dependent. Non-polar aprotic solvents are generally preferred. | Screen different anhydrous, degassed solvents for optimal performance. |
Key Experimental Protocols
Protocol 1: Assessing Aerobic Stability of dcpm by ³¹P NMR Spectroscopy
This protocol allows for the monitoring of dcpm oxidation to its corresponding phosphine oxide in solution upon exposure to air.
Materials:
-
This compound (dcpm)
-
Deuterated solvent (e.g., C₆D₆ or CDCl₃), degassed
-
NMR tube with a sealable cap
-
Internal standard (optional, e.g., triphenyl phosphate)
Procedure:
-
Sample Preparation (in a glovebox or under inert atmosphere):
-
Accurately weigh 10-20 mg of dcpm into a vial.
-
Dissolve the dcpm in 0.5-0.7 mL of the degassed deuterated solvent.
-
If using an internal standard, add a known quantity to the solution.
-
Transfer the solution to an NMR tube and seal it.
-
-
Initial ³¹P NMR Spectrum:
-
Acquire a ³¹P{¹H} NMR spectrum of the freshly prepared solution. This will serve as the t=0 reference. The spectrum should show a single major peak for dcpm.
-
-
Exposure to Air:
-
Remove the seal from the NMR tube to expose the solution to the ambient atmosphere.
-
-
Time-Course Monitoring:
-
Acquire subsequent ³¹P{¹H} NMR spectra at regular intervals (e.g., every 30 minutes, 1 hour, or as needed depending on the observed rate of change).
-
-
Data Analysis:
-
For each spectrum, integrate the peak corresponding to dcpm and the new peak(s) corresponding to the oxidized species (this compound monoxide and dioxide).
-
Calculate the percentage of remaining dcpm at each time point.
-
Plot the percentage of dcpm versus time to determine the rate of oxidation.
-
Visualizations
Caption: Oxidation pathway of this compound (dcpm).
Caption: Troubleshooting workflow for low yield in reactions using dcpm.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. sds.strem.com [sds.strem.com]
- 5. tocris.com [tocris.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Technical Support Center: Bis(dicyclohexylphosphino)methane (dcpm) Catalysts
Welcome to the technical support center for bis(dicyclohexylphosphino)methane (dcpm) catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound (dcpm) as a ligand in catalysis?
This compound is a versatile phosphine ligand widely employed in transition metal-catalyzed cross-coupling reactions. Its bulky and electron-rich nature makes it particularly effective in stabilizing metal centers and promoting key steps in catalytic cycles. Common applications include Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions.
Q2: How does the purity of dcpm impact catalytic performance?
The purity of dcpm is critical for optimal catalytic activity and reproducibility. Impurities can act as poisons to the catalyst, leading to lower yields and the formation of unwanted byproducts. For instance, the presence of phosphine oxides can interfere with the formation of the active catalytic species. It is recommended to use dcpm with a purity of 98% or higher.
Q3: What are the typical storage and handling recommendations for dcpm?
This compound is a solid that can be sensitive to air and moisture, leading to oxidation. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling.
Q4: Can dcpm be used in aerobic conditions?
Due to the susceptibility of phosphine ligands to oxidation, using dcpm in reactions open to the air is generally not recommended as it can lead to the formation of the corresponding phosphine oxide, which can deactivate the catalyst. For reactions requiring an oxidant, careful selection of the oxidant and reaction conditions is necessary to minimize ligand oxidation. Employing an inert atmosphere is a standard precaution for many catalytic reactions using phosphine ligands.
Troubleshooting Guide
This guide addresses common problems encountered when using dcpm-based catalysts, providing potential causes and recommended solutions.
Problem 1: Low or No Catalytic Activity
Possible Causes:
-
Catalyst Oxidation: The phosphine ligand has been oxidized, preventing the formation of the active catalyst.
-
Poor Pre-catalyst Activation: The active catalytic species (e.g., Pd(0)) is not being generated efficiently from the pre-catalyst.
-
Presence of Inhibitors: Impurities in the reagents or solvents are poisoning the catalyst.
-
Incorrect Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no catalytic activity.
Solutions:
| Issue | Recommended Action |
| Catalyst Oxidation | Ensure all solvents and reagents are thoroughly degassed. Assemble the reaction under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Poor Activation | If using a Pd(II) precatalyst, ensure the reducing agent is active and added correctly. Consider using a pre-formed Pd(0) source if activation is problematic. |
| Inhibitors | Use high-purity, anhydrous solvents and reagents. Purify starting materials if necessary. |
| Temperature | Incrementally increase the reaction temperature. Monitor for product formation and potential decomposition at higher temperatures. |
Problem 2: Formation of Significant Byproducts
Possible Causes:
-
P-C Bond Cleavage: The dcpm ligand is degrading, leading to catalytically active species with different selectivities.
-
Side Reactions of Substrates: The reaction conditions are promoting undesired reactions of the starting materials (e.g., homocoupling).
-
Reaction with Solvent: The catalyst or intermediates are reacting with the solvent.
Troubleshooting Decision Tree
Technical Support Center: Optimizing Catalyst Loading of Bis(dicyclohexylphosphino)methane (dcpm) Complexes
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading of bis(dicyclohexylphosphino)methane (dcpm) complexes in cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction using a Pd/dcpm catalyst system is resulting in a low or no yield. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common problem in cross-coupling reactions and can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Loading and Activity:
-
Cause: The catalyst loading may be too low, or the catalyst may be inactive. Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture.
-
Troubleshooting Steps:
-
Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to see if conversion improves.
-
Ensure you are using a fresh, high-quality palladium precursor and dcpm ligand.
-
Consider using a pre-formed Pd(0) catalyst or a more stable precatalyst that is efficient at generating the active catalytic species in situ.
-
Handle the catalyst and ligand under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent deactivation.
-
-
-
Inappropriate Ligand-to-Metal Ratio:
-
Cause: The ratio of the dcpm ligand to the palladium precursor is crucial for catalyst stability and activity. An incorrect ratio can lead to catalyst decomposition or the formation of less active species.
-
Troubleshooting Steps:
-
For bidentate ligands like dcpm, a 1:1 to 1.2:1 ligand-to-palladium ratio is a good starting point.
-
Screen different ligand-to-metal ratios to find the optimal conditions for your specific substrate.
-
-
-
Reaction Conditions:
-
Cause: The solvent, base, or temperature may not be optimal for the specific transformation.
-
Troubleshooting Steps:
-
Solvent: Ensure the use of anhydrous, degassed solvents. Common solvents for Suzuki-Miyaura reactions include THF/water or dioxane/water mixtures, while toluene or dioxane are often used for Buchwald-Hartwig aminations.
-
Base: The choice and quality of the base are critical. Ensure the base is anhydrous and strong enough for the reaction. K₃PO₄ and Cs₂CO₃ are commonly used for Suzuki couplings, while NaOtBu or K₂CO₃ are often employed in Buchwald-Hartwig aminations.
-
Temperature: If the reaction is sluggish at a lower temperature, gradually increase the temperature. However, be aware that excessively high temperatures can lead to catalyst decomposition or side reactions.
-
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Q: I am observing the formation of a black precipitate (palladium black) in my reaction, which is accompanied by a stall in the reaction. What is causing this and how can I prevent it?
A: The formation of palladium black indicates the aggregation of the palladium catalyst, leading to a loss of catalytic activity.
-
Ligand Dissociation:
-
Cause: The dcpm ligand may be dissociating from the palladium center, leading to the formation of unstable, ligandless palladium species that aggregate.
-
Troubleshooting Steps:
-
Slightly increase the ligand-to-palladium ratio to ensure that there is enough ligand to stabilize the palladium center.
-
Consider using a lower reaction temperature, as higher temperatures can promote ligand dissociation.
-
-
-
Solvent Effects:
-
Cause: The solvent may not be adequately solubilizing the catalytic species throughout the reaction.
-
Troubleshooting Steps:
-
Screen different solvents or solvent mixtures. A more coordinating solvent might help to keep the palladium species in solution.
-
-
-
High Catalyst Concentration:
-
Cause: At higher concentrations, the palladium complexes may be more prone to aggregation.
-
Troubleshooting Steps:
-
If you are using a high catalyst loading, try reducing the concentration to see if it mitigates the formation of palladium black.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a reaction using a Pd/dcpm complex?
A1: For initial screening, a catalyst loading of 1-2 mol% of the palladium precursor with a 1:1 to 1.2:1 ratio of dcpm is a common starting point for many cross-coupling reactions. The optimal loading is highly dependent on the specific substrates and reaction conditions.
Q2: Can increasing the catalyst loading have a negative effect on the reaction?
A2: Yes. While increasing the catalyst loading can sometimes improve a sluggish reaction, an excessively high loading can lead to several issues:
-
Increased side reactions: Higher catalyst concentrations can sometimes promote undesired side reactions.
-
Product inhibition: In some cases, the product can coordinate to the catalyst, leading to deactivation. This can be more pronounced at higher catalyst loadings.
-
Difficulty in purification: Removing higher amounts of residual palladium from the final product can be challenging.
-
Cost: Palladium and specialized phosphine ligands are expensive, so using a higher loading increases the overall cost of the synthesis.
Q3: How critical is the purity of the dcpm ligand?
A3: The purity of the dcpm ligand is very important. Phosphine ligands can be susceptible to oxidation to the corresponding phosphine oxide, which can negatively impact the catalytic activity. It is recommended to use high-purity ligands and handle them under an inert atmosphere.
Q4: What is the importance of the order of addition of reagents?
A4: The order of addition can be crucial. It is often beneficial to pre-form the active catalyst by stirring the palladium precursor and the dcpm ligand in the solvent for a few minutes before adding the substrates and the base. This can lead to a more controlled generation of the active catalytic species.
Data Presentation
The following tables provide illustrative data on how catalyst loading and other parameters can influence the outcome of a cross-coupling reaction. Note that the optimal conditions are specific to each reaction.
Table 1: Effect of Catalyst Loading on a Suzuki-Miyaura Coupling Reaction
| Entry | Pd Precursor (mol%) | dcpm (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 0.5 | 0.6 | K₃PO₄ | Toluene/H₂O | 100 | 65 |
| 2 | 1.0 | 1.2 | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 3 | 2.0 | 2.4 | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 4 | 5.0 | 6.0 | K₃PO₄ | Toluene/H₂O | 100 | 93 |
Data is illustrative and based on general trends observed in palladium-catalyzed cross-coupling reactions.
Table 2: Influence of Ligand-to-Metal Ratio in a Buchwald-Hartwig Amination
| Entry | Pd(OAc)₂ (mol%) | dcpm (mol%) | Pd:dcpm Ratio | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2 | 1.6 | 1:0.8 | NaOtBu | Toluene | 110 | 55 |
| 2 | 2 | 2.0 | 1:1 | NaOtBu | Toluene | 110 | 90 |
| 3 | 2 | 2.4 | 1:1.2 | NaOtBu | Toluene | 110 | 94 |
| 4 | 2 | 3.0 | 1:1.5 |
Technical Support Center: Bis(dicyclohexylphosphino)methane (dcpm) Ligand
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of the bis(dicyclohexylphosphino)methane (dcpm) ligand. This resource is intended for researchers, scientists, and drug development professionals utilizing dcpm in their experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during reactions that may indicate dcpm ligand degradation.
| Observed Issue | Potential Cause Related to Ligand Degradation | Recommended Solutions & Preventative Measures |
| Low or No Catalytic Activity | Oxidation of the Ligand: The phosphorus(III) centers in dcpm can be oxidized to phosphorus(V) species (phosphine oxides). These oxidized forms are generally poor ligands for transition metals, leading to catalyst deactivation.[1] | - Inert Atmosphere: Ensure all reactions are set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent exposure to oxygen.[1][2] - Degassed Solvents: Use properly degassed solvents to minimize dissolved oxygen.[2] - Ligand Purity: Use high-purity dcpm and store it under an inert atmosphere to prevent slow oxidation over time. |
| P-C Bond Cleavage: Cleavage of the phosphorus-carbon bonds can occur, especially under harsh reaction conditions or in the presence of certain reagents, leading to the decomposition of the ligand and deactivation of the catalyst.[3][4] | - Temperature Control: Avoid excessively high reaction temperatures, as this can promote ligand degradation.[1][5] - Reagent Compatibility: Be mindful of the reactivity of other components in the reaction mixture. Strong bases or nucleophiles may induce P-C bond cleavage.[3] | |
| Inconsistent Reaction Yields or Selectivity | Partial Ligand Degradation: Inconsistent levels of ligand degradation between batches can lead to variable amounts of active catalyst, resulting in poor reproducibility. | - Standardized Procedures: Implement and adhere to strict, standardized protocols for reaction setup, including degassing techniques and reagent handling.[2] - Ligand Quality Control: If possible, check the purity of the dcpm ligand batch before use, for instance, by ³¹P NMR spectroscopy. |
| Formation of New Catalytic Species: Degradation products of dcpm, such as the corresponding phosphine oxide, can sometimes act as ligands themselves, forming new, less active, or less selective catalytic species.[1] | - Reaction Monitoring: Monitor reaction progress and purity closely (e.g., by TLC, GC, or NMR) to detect the formation of unexpected byproducts that might indicate a change in the catalytic system. | |
| Formation of Palladium Black or Other Metal Precipitates | Ligand Dissociation/Decomposition: If the dcpm ligand degrades and dissociates from the metal center, the metal can agglomerate and precipitate out of the solution as an inactive species (e.g., palladium black).[2] | - Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-metal ratio is used to maintain a stable catalytic complex.[2] - Solvent Choice: The choice of solvent can influence the stability of the metal-ligand complex.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for the this compound (dcpm) ligand?
A1: The two primary degradation pathways for phosphine ligands like dcpm are:
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Oxidation: The phosphorus atoms are susceptible to oxidation, especially in the presence of air, forming the corresponding phosphine oxides (dcpmO and dcpmO₂). This is a common deactivation pathway for catalysts employing phosphine ligands.[1]
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P-C Bond Cleavage: Although phosphine ligands are generally robust, the phosphorus-carbon bonds can be cleaved under certain conditions, such as in the presence of strong bases or at elevated temperatures.[3][4] This can lead to the complete decomposition of the ligand.
Q2: How can I detect dcpm ligand degradation in my reaction?
A2: The most direct method for detecting dcpm degradation is ³¹P NMR spectroscopy .
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Intact dcpm: Shows a characteristic signal in the ³¹P NMR spectrum.
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Oxidized dcpm: The formation of phosphine oxides will result in new signals shifted significantly downfield from the parent phosphine signal.
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P-C Cleavage Products: P-C bond cleavage will lead to a variety of new phosphorus-containing species, which will appear as new signals in the ³¹P NMR spectrum.
Indirectly, signs of degradation include decreased catalytic activity, formation of metal precipitates (like palladium black), or inconsistent reaction outcomes.[2]
Q3: How should I properly store and handle the dcpm ligand to prevent degradation?
A3: To ensure the stability and purity of dcpm, it should be handled and stored with care:
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Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.
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Handling: Whenever possible, handle the solid ligand in a glovebox. If a glovebox is not available, handle it quickly in the open air and ensure reaction vessels are thoroughly purged with an inert gas.
Q4: Can reaction conditions influence the stability of the dcpm ligand?
A4: Yes, reaction conditions play a crucial role.
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Temperature: High temperatures can accelerate degradation pathways.[1]
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Solvent: The choice of solvent can affect the stability of the metal-dcpm complex.
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Reagents: The presence of strong bases, oxidants, or other reactive species can lead to ligand degradation.[3]
Experimental Protocols
Protocol: Monitoring dcpm Degradation by ³¹P NMR Spectroscopy
This protocol provides a general method for preparing a sample from a reaction mixture for analysis by ³¹P NMR to assess the integrity of the dcpm ligand.
Objective: To identify the presence of dcpm, its oxidized forms, or other degradation products.
Procedure:
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Sample Preparation:
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Under an inert atmosphere, carefully take an aliquot (e.g., 0.5 mL) from your reaction mixture.
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Transfer the aliquot to a clean, dry NMR tube.
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If the reaction solvent is not deuterated, it may be necessary to remove the solvent in vacuo and redissolve the residue in a suitable deuterated solvent (e.g., C₆D₆, CDCl₃). Caution: This step risks exposure to air if not performed carefully.
-
-
NMR Acquisition:
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Acquire a proton-decoupled ³¹P NMR spectrum.
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Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
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-
Data Analysis:
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Process the spectrum and identify the chemical shifts of the phosphorus signals.
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Compare the observed signals to the known chemical shift of pure dcpm and expected shifts for potential degradation products like dcpm-oxide. The oxidation of a phosphine to a phosphine oxide typically results in a significant downfield shift (to a more positive ppm value).
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Visualizations
Degradation Pathways
Caption: Potential degradation pathways for the dcpm ligand.
Troubleshooting Workflow
Caption: Workflow for troubleshooting poor reaction performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Base induced P-C bond cleavage in a coordinated bis(dimethylphosphino)methane ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing phosphine oxide formation from bis(dicyclohexylphosphino)methane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of phosphine oxide from bis(dicyclohexylphosphino)methane (dcpm) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (dcpm) sample forming phosphine oxide?
A1: this compound (dcpm) is an electron-rich alkylphosphine, which makes it susceptible to oxidation. The phosphorus atom's lone pair of electrons, essential for its catalytic activity, can react with atmospheric oxygen to form the corresponding phosphine oxide (dcpmO). This oxidation is a common degradation pathway for many phosphine ligands and can be accelerated by factors such as elevated temperatures and the presence of certain metal catalysts.
Q2: What are the consequences of phosphine oxide formation in my reaction?
A2: The formation of dcpm-oxide can have several detrimental effects on your experiment. The phosphine oxide has significantly different electronic and steric properties compared to the parent phosphine. It is generally a poor ligand for most metal catalysts, leading to:
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Reduced or complete loss of catalytic activity: This results in lower reaction yields or reaction failure.
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Inconsistent and irreproducible results: The amount of active catalyst will vary depending on the extent of oxidation.
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Complications in product purification: The phosphine oxide can be difficult to separate from the desired product.
Q3: How can I detect the presence of dcpm-oxide in my sample?
A3: The most effective method for detecting and quantifying phosphine oxide formation is through ³¹P NMR spectroscopy. Phosphine oxides typically exhibit a downfield chemical shift compared to the corresponding phosphine. For dcpm, you would expect to see a new peak appearing at a different chemical shift, indicating the presence of the oxide. By integrating the peaks, you can determine the relative amounts of the phosphine and its oxide.
Q4: Is it possible to reverse the oxidation of dcpm?
A4: Yes, it is possible to reduce phosphine oxides back to the corresponding phosphines. However, these reduction methods often require harsh conditions and the use of stoichiometric reducing agents, which can complicate the experimental procedure and introduce impurities. Therefore, preventing oxidation in the first place is the most effective strategy.
Q5: Are there any "air-stable" alternatives to dcpm?
Troubleshooting Guide
This guide provides solutions to common problems encountered when using dcpm.
| Issue | Possible Cause | Recommended Action |
| Low or no reaction yield | Catalyst deactivation due to dcpm oxidation. | 1. Verify Ligand Integrity: Analyze a sample of your dcpm stock solution by ³¹P NMR to check for the presence of the phosphine oxide. 2. Improve Inert Atmosphere: Enhance your Schlenk line or glovebox technique to ensure the rigorous exclusion of air and moisture. 3. Use Freshly Degassed Solvents: Ensure all solvents are thoroughly deoxygenated immediately before use. |
| Inconsistent reaction outcomes | Variable levels of dcpm oxidation between experiments. | 1. Standardize Handling Procedures: Implement a strict and consistent protocol for handling dcpm and setting up reactions. 2. Store Ligand Properly: Store solid dcpm in a glovebox or in a sealed container under a positive pressure of inert gas. Prepare solutions of dcpm immediately before use. |
| Difficulty in product purification | Co-elution of the dcpm-oxide with the desired product. | 1. Prevent Oxide Formation: The best solution is to prevent the formation of the phosphine oxide. 2. Post-Reaction Treatment: In some cases, unreacted phosphine can be selectively precipitated by adding a copper(I) salt, like CuCl, to the crude reaction mixture, followed by filtration. |
Experimental Protocols
Protocol 1: Handling and Storage of Solid this compound (dcpm)
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Ideal Storage: Store solid dcpm in a sealed, airtight container inside a glovebox with a continuously maintained inert atmosphere (N₂ or Ar, with O₂ and H₂O levels <1 ppm).
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Alternative Storage: If a glovebox is not available, store dcpm in a Schlenk flask under a positive pressure of inert gas. After each use, evacuate and backfill the flask with inert gas three times. Store the flask in a desiccator.
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Weighing: Weigh solid dcpm inside a glovebox. If a glovebox is not available, weigh it quickly in the air and immediately transfer it to a reaction vessel that can be promptly placed under an inert atmosphere. For highly sensitive applications, this is not recommended.
Protocol 2: Preparation of a dcpm Solution for Catalysis (Using Schlenk Line)
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Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, syringes, needles) overnight and cool under a stream of inert gas.
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Solvent Degassing: Use a thoroughly degassed solvent. The freeze-pump-thaw method (three cycles) is the most effective for removing dissolved oxygen. Alternatively, sparging the solvent with an inert gas for at least 30 minutes can be used, but it is less effective.
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Inert Atmosphere: Assemble the Schlenk flask and place it under an inert atmosphere by evacuating and backfilling with high-purity inert gas (N₂ or Ar) three times.
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Ligand Addition: Under a positive flow of inert gas, quickly add the pre-weighed solid dcpm to the Schlenk flask.
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Solvent Addition: Add the degassed solvent to the flask via a cannula or a gas-tight syringe.
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Storage of Solution: If the solution is not for immediate use, store it in the sealed Schlenk flask under a positive pressure of inert gas, preferably in a refrigerator or freezer to slow down potential decomposition.
Data Presentation
| Factor | Condition Leading to Higher Oxidation Rate | Condition Leading to Lower Oxidation Rate |
| Atmosphere | Presence of Air (Oxygen) | Inert Atmosphere (N₂, Ar) |
| Solvent | Undegassed Solvents | Thoroughly Degassed Solvents |
| Temperature | Higher Temperatures | Lower Temperatures (e.g., room temp. or below) |
| Ligand Electronics | Electron-Rich (e.g., alkylphosphines like dcpm) | Electron-Poor (e.g., arylphosphines with electron-withdrawing groups) |
| Handling Technique | Open to air | Glovebox or Schlenk Line |
Visualizations
Mechanism of Phosphine Oxidation
Caption: Simplified pathway of dcpm oxidation and its impact on catalysis.
Experimental Workflow for Preventing Oxidation
Caption: Recommended workflow for handling dcpm to prevent oxidation.
Solubility issues of bis(dicyclohexylphosphino)methane in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with bis(dicyclohexylphosphino)methane (dcpm) in organic solvents during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (dcpm)?
A1: this compound (dcpm) is a white crystalline solid.[1] Due to its bulky and non-polar dicyclohexyl groups, it is generally considered to be lipophilic and exhibits good solubility in many common organic solvents.[2] However, its solubility can be limited in highly polar or very non-polar solvents.
Q2: In which organic solvents is dcpm typically soluble?
A2: Based on its structure and the general behavior of bulky phosphine ligands, dcpm is expected to be soluble in moderately polar aprotic solvents and some non-polar aromatic solvents. A qualitative summary of its expected solubility is provided in the table below.
Data Presentation: Qualitative Solubility of dcpm
| Solvent | Polarity | Expected Solubility |
| Dichloromethane (DCM) | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |
| Toluene | Non-polar Aromatic | Soluble |
| Diethyl Ether | Moderately Polar | Soluble |
| Acetone | Polar Aprotic | Moderately Soluble |
| Acetonitrile | Polar Aprotic | Sparingly Soluble |
| Hexanes/Heptane | Non-polar Aliphatic | Sparingly Soluble |
| Methanol/Ethanol | Polar Protic | Sparingly to Insoluble |
| Water | Highly Polar | Insoluble |
Q3: Can the solubility of dcpm be improved?
A3: Yes, in cases of limited solubility, gentle heating of the solvent may improve the dissolution of dcpm. However, it is crucial to ensure that the reaction temperature is compatible with all reagents and the stability of the catalyst. Using a co-solvent system can also be an effective strategy. For instance, if a reaction requires a less ideal solvent where dcpm has poor solubility, adding a small amount of a better solvent (like toluene or THF) can aid in dissolving the ligand and catalyst.
Q4: How does the solubility of dcpm impact its use in catalysis?
A4: The solubility of dcpm is critical for its function as a ligand in homogeneous catalysis.[3] For the catalytic cycle to proceed efficiently, the palladium precursor and the dcpm ligand must be fully dissolved in the reaction solvent to form the active catalytic species. Poor solubility can lead to a heterogeneous mixture, reducing the effective concentration of the catalyst and potentially leading to lower reaction rates and yields.
Troubleshooting Guide
Issue 1: The dcpm ligand and/or palladium precursor do not fully dissolve in the reaction solvent.
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Question: I am setting up a cross-coupling reaction, and I notice that the dcpm ligand and the palladium salt are not completely dissolving. What should I do?
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Answer:
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Verify Solvent Choice: Confirm that you are using a solvent in which both the palladium precursor and dcpm are known to be soluble (see solubility table above). Toluene, THF, and dichloromethane are often good starting points.
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Gentle Heating: Try gently warming the mixture while stirring. An increase in temperature can often overcome solubility issues. Ensure the temperature does not exceed the stability limits of your reactants or catalyst.
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Co-solvent System: If the primary solvent is dictated by the reaction requirements and has poor solvating power for the catalyst system, consider adding a minimal amount of a co-solvent in which the ligand and palladium source are highly soluble.
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Pre-formation of the Catalyst Complex: In a separate flask, you can pre-dissolve the palladium precursor and the dcpm ligand in a small amount of a good solvent (e.g., THF or toluene) to form the active catalyst complex. This solution can then be transferred to the main reaction vessel.
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Issue 2: The reaction is sluggish or does not proceed to completion, and I suspect a solubility issue.
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Question: My reaction is very slow, and I have ruled out other common issues like reagent purity and inert atmosphere. Could solubility be the problem?
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Answer: Yes, poor solubility of the catalytic species can lead to a sluggish reaction.
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Visual Inspection: Carefully observe the reaction mixture. If you see any suspended solid that is not an inorganic base or a reactant/product, it could be the undissolved catalyst.
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Solvent Screening: If possible, screen a few different solvents. A solvent that better solubilizes all components can significantly improve the reaction rate.[4]
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Increase Temperature: If the reaction is being run at room temperature, a moderate increase in temperature (e.g., to 50-80 °C) can enhance both solubility and reaction kinetics. Always check the thermal stability of your substrates and products first.
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Issue 3: I am observing the formation of palladium black in my reaction.
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Question: My reaction mixture is turning black with a fine precipitate. What does this mean and how can I prevent it?
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Answer: The formation of palladium black is a sign of catalyst decomposition and aggregation.[5] This can be caused by several factors, including poor ligand solubility.
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Ensure Complete Dissolution: If the dcpm ligand is not fully dissolved, it cannot effectively stabilize the palladium(0) center, leading to aggregation and precipitation as palladium black.[5] Ensure all catalyst components are in solution before proceeding with the reaction.
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Ligand-to-Metal Ratio: An insufficient amount of ligand can also lead to catalyst decomposition. A slight excess of the phosphine ligand may be beneficial to ensure the palladium center remains coordinated and soluble.[4]
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Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. Run the reaction at the lowest temperature that provides a reasonable rate.[5]
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Experimental Protocols
Representative Experimental Protocol: Suzuki-Miyaura Coupling using dcpm
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid, using a palladium/dcpm catalyst system.
Materials:
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Aryl bromide (1.0 mmol)
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Boronic acid (1.2 mmol)
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Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
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This compound (dcpm) (0.024 mmol, 2.4 mol%)
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Potassium phosphate (K₃PO₄) (2.0 mmol)
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Anhydrous, degassed toluene (5 mL)
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Anhydrous, degassed water (0.5 mL)
Procedure:
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Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and potassium phosphate.
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Catalyst Preparation: In a separate, small, dry vial, add the palladium(II) acetate and dcpm. Add 1 mL of anhydrous, degassed toluene and stir at room temperature for 10-15 minutes until the solids have dissolved and a homogeneous solution of the pre-formed catalyst is obtained. The color may change during this time.
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Addition of Catalyst and Solvents: To the Schlenk tube containing the substrates and base, add the remaining 4 mL of anhydrous, degassed toluene and the 0.5 mL of degassed water.
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Initiation of Reaction: Transfer the pre-formed catalyst solution from the vial to the Schlenk tube via syringe.
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Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or GC/LC-MS until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting flowchart for dcpm solubility.
References
Technical Support Center: Bis(dicyclohexylphosphino)methane (dcpm) Catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air- and moisture-sensitive bis(dicyclohexylphosphino)methane (dcpm) catalysts.
Frequently Asked Questions (FAQs)
Q1: How sensitive is solid this compound (dcpm) to air and moisture?
A1: this compound is an air-sensitive solid.[1][2] Like other electron-rich trialkylphosphines, it is susceptible to oxidation by atmospheric oxygen.[3][4] The phosphorus lone pair, essential for its catalytic activity, can react with oxygen to form the corresponding phosphine oxide, which is inactive as a ligand.[3] While solid dcpm is generally more stable than liquid phosphines, prolonged exposure to air will lead to degradation.[4] It is crucial to handle and store dcpm under an inert atmosphere (e.g., argon or nitrogen) to maintain its purity and catalytic efficacy.[3]
Q2: What are the visual signs of dcpm degradation?
A2: While there may not be dramatic visual changes for the solid ligand itself upon initial, minor oxidation, signs of degradation often become apparent during the reaction setup or the reaction itself. Common indicators of catalyst system degradation include:
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Formation of Palladium Black: The appearance of a black precipitate in the reaction mixture is a strong indication that the palladium(0) catalyst has aggregated and is no longer catalytically active. This can occur if the phosphine ligand has degraded and can no longer stabilize the palladium nanoparticles.[3]
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Inconsistent Reaction Results: Poor reproducibility between batches is often traced back to inconsistent handling of air-sensitive reagents like dcpm.[3]
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Low or No Product Yield: This is the most direct sign that the catalytic system is not performing as expected, and ligand degradation is a common cause.[3]
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Reaction Stalling: The reaction may begin but then slow down or stop completely before the starting material is fully consumed.[3]
Q3: How should I properly store and handle solid dcpm?
A3: Proper storage and handling are critical to prevent the degradation of dcpm.
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Storage: Solid dcpm should be stored in a cool, dark place under an inert atmosphere.[3] The most reliable method is to store it inside a glovebox.[3] If a glovebox is not available, store the ligand in a tightly sealed container, such as a Schlenk flask, that can be repeatedly purged with an inert gas after each use.
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Handling: Weighing and transferring solid dcpm should ideally be performed inside a glovebox to minimize exposure to air. If a glovebox is unavailable, minimize the time the container is open to the atmosphere. Quickly transfer the desired amount and immediately re-seal and purge the container with inert gas.
Q4: What is the difference between using a glovebox and a Schlenk line for handling dcpm?
A4: Both are essential tools for working with air-sensitive reagents, but they have different advantages.
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Glovebox: Provides a continuously inert atmosphere, allowing for direct manipulation of solids (like weighing) and liquids without exposure to air. It is ideal for preparing stock solutions and storing air-sensitive reagents.[3]
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Schlenk Line: Allows for the manipulation of air-sensitive materials in glassware under an inert atmosphere using a dual vacuum/inert gas manifold. It is well-suited for carrying out the actual reaction, transferring solvents, and performing filtrations under inert conditions.[3]
For optimal results, a combination of both is often used. For example, the solid dcpm can be weighed in a glovebox and then transferred to a Schlenk flask for the reaction to be carried out on a Schlenk line.[3]
Troubleshooting Guides
Issue 1: Low or No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction
| Possible Cause | Troubleshooting Steps |
| Degraded dcpm Ligand | 1. Verify Handling Procedures: Review your procedure for handling the solid dcpm. Was it exposed to air for an extended period? Were solvents properly degassed?[5] 2. Use a Fresh Batch: If possible, try the reaction with a new, unopened container of dcpm. 3. Check for Visual Cues: Look for the formation of palladium black in the reaction flask.[3] |
| Inactive Catalyst Formation | 1. Pre-catalyst Activation: Ensure your reaction conditions are suitable for the in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species.[6] 2. Ligand-to-Palladium Ratio: Verify that the correct stoichiometry of dcpm to the palladium source is being used. An incorrect ratio can lead to catalyst decomposition.[3] |
| Presence of Impurities | 1. Solvent Quality: Ensure solvents are anhydrous and thoroughly degassed. Peroxides in ethereal solvents like THF or dioxane can oxidize phosphine ligands.[5] 2. Reagent Purity: Use high-purity starting materials, as impurities can act as catalyst poisons.[5] |
Issue 2: Reaction Stalls or is Sluggish
| Possible Cause | Troubleshooting Steps |
| Gradual Catalyst Deactivation | 1. Lower Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition. Running the reaction at a lower temperature may improve catalyst stability, though it might require a longer reaction time.[3] 2. Optimize Base and Solvent: The choice of base and solvent can significantly impact catalyst stability and activity. Ensure the base is soluble and appropriate for the reaction.[5] |
| Insufficient Mixing | 1. Improve Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if reagents or the catalyst are not fully soluble. |
| Inhibitory Species | 1. Side Reactions: Analyze the reaction mixture for byproducts that might be inhibiting the catalyst. |
Data Presentation
| Ligand Class | Representative Ligands | General Air Stability | Notes |
| Trialkylphosphines | This compound (dcpm) , Tricyclohexylphosphine (PCy₃) | Low | Highly sensitive to oxidation and requires handling under an inert atmosphere.[7] |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Very Low | Often pyrophoric and can ignite spontaneously in air.[7] | |
| Triarylphosphines | Triphenylphosphine (PPh₃) | High | Generally considered stable to air in solid form.[7] |
| Bulky Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | High to Very High | Designed for high reactivity and are notably resistant to air oxidation.[7] |
Experimental Protocols
Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction Using Solid dcpm
This protocol provides a general guideline for a Suzuki-Miyaura cross-coupling reaction using the air-sensitive solid ligand, this compound. All steps must be performed using standard Schlenk techniques or inside a glovebox.
Materials:
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Aryl halide (1.0 mmol, 1.0 equiv.)
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Arylboronic acid (1.2 mmol, 1.2 equiv.)
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Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
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This compound (dcpm, 0.04 mmol, 4 mol%)
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Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
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Anhydrous, degassed solvent (e.g., dioxane, toluene)
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Schlenk flask, magnetic stir bar, septa, needles, cannula
Procedure:
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Glassware Preparation: Oven-dry all glassware overnight and allow it to cool under a stream of inert gas (argon or nitrogen). Assemble the Schlenk flask with a stir bar and condenser (if heating is required) and ensure all joints are well-sealed.
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Inert Atmosphere: Connect the Schlenk flask to a Schlenk line and perform at least three vacuum/inert gas backfill cycles to establish an inert atmosphere.
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Addition of Solids:
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Inside a Glovebox (Recommended): In a glovebox, weigh the Pd(OAc)₂, dcpm, aryl halide, arylboronic acid, and K₃PO₄ into the Schlenk flask. Seal the flask before removing it from the glovebox.
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Without a Glovebox: With a positive pressure of inert gas flowing through the Schlenk flask, quickly add the pre-weighed aryl halide, arylboronic acid, and K₃PO₄. In a separate, small vial under a stream of inert gas, quickly weigh the Pd(OAc)₂ and dcpm and add them to the Schlenk flask. Immediately seal the flask and purge with inert gas.
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Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk flask via a cannula or a gas-tight syringe.
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Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
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Monitoring: Monitor the progress of the reaction by taking small aliquots under an inert atmosphere and analyzing them by TLC, GC-MS, or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific substrates and should be designed to purify the product while being mindful of any remaining air-sensitive species.
Visualizations
Caption: Workflow for handling air-sensitive dcpm catalysts.
Caption: Troubleshooting pathway for low-yield reactions.
References
- 1. Controlling ligand substitution reactions of organometallic complexes: Tuning cancer cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Activation of Palladium Precatalysts with Bis(dicyclohexylphosphino)methane (dcpm)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bis(dicyclohexylphosphino)methane (dcpm) as a ligand in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving palladium precatalysts and the dcpm ligand.
Question 1: My cross-coupling reaction shows low or no conversion. What are the primary factors to investigate when using a Pd/dcpm catalyst system?
Answer:
Low or no conversion in a Pd/dcpm catalyzed reaction can stem from several sources. This compound is a bulky, electron-rich bidentate phosphine ligand, and its properties can influence the catalytic cycle. Here are the initial checks to perform:
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Catalyst Activation: The in situ reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) to the active Pd(0) species is a critical first step.[1] Inefficient activation will result in a low concentration of the active catalyst.
-
Base Selection: The choice and quality of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are often required to facilitate the reduction of the Pd(II) precatalyst. Ensure the base is fresh and anhydrous.
-
Solvent Quality: The solvent must be anhydrous and thoroughly degassed. The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species, effectively halting the reaction.[2] Common solvents for these types of reactions include toluene, dioxane, and THF.
-
-
Ligand Integrity: Phosphine ligands, especially electron-rich ones like dcpm, can be susceptible to oxidation. Ensure the dcpm is handled under an inert atmosphere.
-
Substrate Quality: Impurities in the aryl halide or the coupling partner (e.g., boronic acid in Suzuki-Miyaura coupling) can act as catalyst poisons.[2] It is recommended to use high-purity starting materials.
Question 2: I am observing the formation of palladium black in my reaction. What causes this and how can it be prevented?
Answer:
The formation of palladium black is a visual indicator of catalyst deactivation through aggregation of the Pd(0) species.[1] This is a common issue in palladium catalysis and can be caused by several factors, particularly when using bidentate phosphine ligands like dcpm:
-
Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of the dcpm ligand can leave the palladium center coordinatively unsaturated, leading to aggregation. While a 1:1 to 1.2:1 ligand-to-palladium ratio is common for bidentate ligands, optimization may be necessary.
-
High Reaction Temperature: While heating is often required to drive the reaction to completion, excessive temperatures can accelerate catalyst decomposition and aggregation.
-
High Catalyst Concentration: Using a very high loading of the palladium precatalyst can sometimes promote the formation of palladium black.
To prevent the formation of palladium black, consider the following:
-
Ensure a proper ligand-to-palladium ratio.
-
Optimize the reaction temperature, starting with milder conditions if possible.
-
Slightly increase the ligand loading to see if it stabilizes the catalytic species.
Question 3: My Suzuki-Miyaura reaction is suffering from significant homocoupling of the boronic acid. How can I minimize this side reaction with a Pd/dcpm system?
Answer:
Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a biaryl byproduct derived from the boronic acid. This is often promoted by the presence of oxygen or Pd(II) species that have not been efficiently reduced to Pd(0).
-
Rigorous Degassing: Ensure that all solvents and reagents are thoroughly degassed to remove any traces of oxygen.
-
Efficient Precatalyst Activation: As mentioned previously, ensuring the complete and rapid conversion of the Pd(II) precatalyst to the active Pd(0) species is crucial. The presence of residual Pd(II) can promote homocoupling.
-
Choice of Base: The base plays a role in the activation of the boronic acid. The selection of the appropriate base can sometimes influence the rate of transmetalation versus homocoupling. Screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can be beneficial.
Question 4: In a Buchwald-Hartwig amination, the reaction is sluggish when using an aryl chloride. What adjustments can be made when using the Pd/dcpm catalyst?
Answer:
Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig amination due to the stronger C-Cl bond. The oxidative addition step is often the rate-limiting step. The use of a bulky, electron-rich ligand like dcpm is advantageous for activating aryl chlorides.
-
Stronger Base: A stronger base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.
-
Higher Temperature: Higher reaction temperatures are often necessary to facilitate the oxidative addition of the aryl chloride.
-
Precatalyst Choice: Using a well-defined Pd(0) source or a more easily activated Pd(II) precatalyst might be beneficial. However, the in situ system of a Pd(II) salt and dcpm should be effective if the activation conditions are optimal.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound (dcpm) in palladium-catalyzed reactions?
A1: this compound (dcpm) is a bidentate phosphine ligand. Its two phosphorus atoms can chelate to a single palladium center. The dicyclohexyl groups make the ligand sterically bulky and electron-rich. These properties are beneficial in palladium catalysis as they can:
-
Stabilize the palladium center and prevent catalyst decomposition.
-
Promote the oxidative addition step, which is often rate-limiting, especially with less reactive substrates like aryl chlorides.
-
Influence the selectivity of the reaction.
Q2: What is the recommended way to prepare the active catalyst from a Pd(II) precatalyst and dcpm?
A2: The active Pd(0) catalyst is typically generated in situ. This involves mixing the Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂, or Pd₂(dba)₃) and the dcpm ligand in the reaction solvent under an inert atmosphere, followed by the addition of a base. The base facilitates the reduction of Pd(II) to Pd(0). Some protocols recommend a brief pre-stirring of the palladium source and the ligand before adding the other reagents to ensure the formation of the Pd-ligand complex.
Q3: Can I use a pre-formed Pd(0)-dcpm complex instead of in situ generation?
A3: While pre-formed Pd(0)-dcpm complexes can be used, they are often more sensitive to air and moisture than Pd(II) precatalysts. The primary advantage of using stable Pd(II) precatalysts is their ease of handling and storage. For most applications, the in situ generation of the active catalyst is more convenient and reproducible.
Q4: How does the methylene bridge in dcpm affect its properties compared to other bisphosphine ligands like dppe or dppp?
A4: The single methylene (-CH₂-) bridge in dcpm results in a smaller natural bite angle compared to ligands with longer bridges like 1,2-bis(diphenylphosphino)ethane (dppe) or 1,3-bis(diphenylphosphino)propane (dppp). This can influence the geometry and reactivity of the resulting palladium complex, which in turn can affect the efficiency and selectivity of the catalytic reaction.
Data Presentation
The following tables provide representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions catalyzed by a Pd/dcpm system. Please note that these are illustrative examples, and optimal conditions may vary depending on the specific substrates.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Pd Precatalyst (mol%) | dcpm (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | 2.2 | K₃PO₄ (2) | Toluene | 100 | 12 | 92 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | 2.2 | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂ (2) | 2.2 | K₃PO₄ (2) | Toluene | 80 | 12 | 95 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (3) | 3.3 | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 75 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Morpholine
| Entry | Aryl Halide | Pd Precatalyst (mol%) | dcpm (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | 2.2 | NaOtBu (1.2) | Toluene | 110 | 18 | 85 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | 2.2 | NaOtBu (1.2) | Dioxane | 100 | 12 | 94 |
| 3 | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ (1) | 1.1 | K₃PO₄ (1.5) | Toluene | 90 | 12 | 96 |
| 4 | 2-Chloropyridine | Pd(OAc)₂ (3) | 3.3 | LHMDS (1.5) | Toluene | 110 | 24 | 68 |
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions using dcpm as a ligand. These protocols are intended as a starting point and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for a Pd/dcpm-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (dcpm, 0.022 mmol, 2.2 mol%).
-
Evacuate and backfill the Schlenk flask with an inert gas three times.
-
Add the palladium precatalyst and dcpm to the Schlenk flask under a positive flow of inert gas.
-
Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Pd/dcpm-Catalyzed Buchwald-Hartwig Amination
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (dcpm, 0.022 mmol, 2.2 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.2 mmol).
-
Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
References
- 1. Theoretical study on the mechanism of Pd(OAc)2 catalyzed dehydrogenative cross-coupling of two heteroarenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bis(dicyclohexylphosphino)methane (dcpm) Catalyst Activity with Temperature
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the effect of temperature on the catalytic activity of bis(dicyclohexylphosphino)methane (dcpm) in palladium-catalyzed cross-coupling reactions. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the activity of a Pd/dcpm catalyst?
A1: Temperature is a critical parameter in palladium-catalyzed cross-coupling reactions using dcpm as a ligand. Generally, increasing the reaction temperature increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition, ligand degradation, and the formation of unwanted byproducts, ultimately reducing the overall yield and selectivity. The optimal temperature is a balance between achieving a desirable reaction rate and maintaining catalyst stability.
Q2: How does the thermal stability of the Pd/dcpm complex influence the reaction temperature?
A2: The thermal stability of the Pd/dcpm complex dictates the upper limit of the viable temperature range for a reaction. While specific thermal decomposition data for Pd/dcpm complexes is not extensively published, studies on similar palladium-diphosphine complexes, such as those with bis(diphenylphosphino)methane (dppm), show initial decomposition temperatures in the range of 238°C to 300°C. It is crucial to operate below the decomposition temperature of the specific catalytic species in your reaction to avoid catalyst deactivation.
Q3: Can running the reaction at a lower temperature improve selectivity?
A3: Yes, in some cases, running a reaction at a lower temperature can improve the selectivity of the desired product. Higher temperatures can sometimes promote side reactions, such as β-hydride elimination or the formation of homocoupling products. By lowering the temperature, you may be able to favor the kinetic product over thermodynamic byproducts, leading to a cleaner reaction profile. However, this often comes at the cost of a longer reaction time.
Q4: What are the visual indicators of catalyst decomposition due to high temperature?
A4: A common visual indicator of catalyst decomposition is the formation of palladium black, a fine black precipitate of metallic palladium. This indicates that the Pd(0) active species has agglomerated and is no longer catalytically active. The appearance of palladium black often coincides with a stall in the reaction progress.
Q5: How does the choice of solvent influence the optimal reaction temperature?
A5: The solvent's boiling point naturally sets an upper limit for the reaction temperature under standard pressure. Furthermore, the solvent's polarity and its ability to dissolve reactants and the catalyst complex can influence the reaction kinetics and, consequently, the optimal temperature. For instance, polar aprotic solvents are commonly used in Heck reactions and may require different temperature optimization compared to less polar solvents like toluene used in Suzuki-Miyaura couplings.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion
Potential Cause: The reaction temperature is too low, resulting in a slow reaction rate.
Troubleshooting Steps:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments.
-
Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, GC, LC-MS) to monitor the reaction progress at each temperature interval.
-
Check for Byproduct Formation: While increasing the temperature, monitor for the appearance of new, undesired spots or peaks that may indicate the onset of side reactions.
-
Consider Solvent Choice: If the desired temperature exceeds the boiling point of your current solvent, switch to a higher-boiling point solvent that is compatible with your reaction.
Issue 2: Formation of Significant Byproducts or Low Selectivity
Potential Cause: The reaction temperature is too high, leading to catalyst decomposition or undesired side reactions.
Troubleshooting Steps:
-
Stepwise Temperature Decrease: Reduce the reaction temperature in 10-20°C increments from your initial setpoint.
-
Analyze Product Distribution: At each temperature, analyze the ratio of the desired product to the major byproducts.
-
Prolong Reaction Time: Be prepared to extend the reaction time at lower temperatures to achieve a reasonable conversion.
-
Optimize Other Parameters: If lowering the temperature significantly slows the reaction, consider optimizing other parameters, such as catalyst loading or reactant concentration, to compensate.
Issue 3: Reaction Stalls and Palladium Black Formation
Potential Cause: The reaction temperature is causing thermal decomposition of the Pd/dcpm catalyst.
Troubleshooting Steps:
-
Reduce Reaction Temperature: Immediately lower the reaction temperature. The formation of palladium black is often irreversible.
-
Use a More Stable Precatalyst: Consider using a more thermally stable palladium precatalyst.
-
Optimize Ligand-to-Metal Ratio: An excess of the phosphine ligand can sometimes help stabilize the catalytic species at higher temperatures.
-
Ensure Inert Atmosphere: The presence of oxygen can accelerate catalyst decomposition, especially at elevated temperatures. Ensure your reaction is performed under a strictly inert atmosphere.
Experimental Protocols
General Protocol for Temperature Optimization in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general framework for optimizing the reaction temperature for a Suzuki-Miyaura cross-coupling reaction using a Pd/dcpm catalyst system. Specific parameters should be adjusted based on the substrates and solvent system used.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (dcpm, 0.024 mmol, 2.4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene, 5 mL)
-
Reaction vials or flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere, add the aryl halide, arylboronic acid, and base.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and dcpm in a small amount of the degassed solvent. Stir for 15-20 minutes at room temperature to allow for complex formation.
-
Reaction Initiation: Add the catalyst solution to the reaction vessel, followed by the remaining degassed solvent.
-
Temperature Screening:
-
Set up parallel reactions if possible, or run sequential experiments at different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).
-
Heat the reaction mixtures to the desired temperatures and stir vigorously.
-
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 1-2 hours) by TLC, GC, or LC-MS.
-
Analysis: After a set time (e.g., 24 hours), or upon completion, cool the reactions to room temperature. Analyze the crude reaction mixtures to determine the conversion and yield of the desired product at each temperature.
-
Optimization: Based on the results, select the temperature that provides the best balance of reaction rate, yield, and purity. Further fine-tuning in smaller temperature increments around the optimal point may be beneficial.
Quantitative Data
Table 1: General Effect of Temperature on Yield in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Temperature (°C) | Typical Observation in Suzuki-Miyaura Reactions | Typical Observation in Heck Reactions | Typical Observation in Buchwald-Hartwig Aminations |
| Room Temperature (25°C) | Low to no conversion for many substrates. | Generally requires heating. | Possible with highly active catalyst systems. |
| 60 - 80°C | Good starting point for many aryl bromides. | Moderate yields, may require longer reaction times. | Often a good starting range for optimization. |
| 80 - 100°C | Often optimal for less reactive aryl bromides and some aryl chlorides. | Often provides good yields.[1] | Can be optimal, but risk of side reactions increases. |
| > 100°C | May be necessary for challenging substrates, but increases risk of catalyst decomposition and side reactions. | Can lead to higher conversion but also potential for catalyst deactivation. | High risk of catalyst decomposition and byproduct formation. |
Visualizations
Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and the effect of high temperature leading to catalyst decomposition.
Caption: Troubleshooting workflow for temperature optimization in cross-coupling reactions.
References
Validation & Comparative
A Head-to-Head Comparison: Bis(dicyclohexylphosphino)methane (dcpm) vs. 1,2-Bis(diphenylphosphino)ethane (dppe) in Catalysis
In the realm of homogeneous catalysis, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the vast arsenal of phosphine ligands, bis(dicyclohexylphosphino)methane (dcpm) and 1,2-bis(diphenylphosphino)ethane (dppe) are two prominent bidentate phosphines that have found widespread application in various cross-coupling reactions. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in ligand selection.
Structural and Electronic Properties: A Tale of Two Ligands
The fundamental differences between dcpm and dppe lie in their structural and electronic properties, which in turn dictate their behavior in a catalytic cycle.
This compound (dcpm) is characterized by its electron-rich and sterically demanding dicyclohexylphosphino groups linked by a single methylene bridge. The cyclohexyl substituents impart a high degree of steric bulk and strong electron-donating character to the phosphorus atoms. This enhances the reactivity of the metal center, promoting oxidative addition, a key step in many catalytic cycles.
1,2-Bis(diphenylphosphino)ethane (dppe) , on the other hand, features less sterically hindered and less electron-donating diphenylphosphino groups connected by a more flexible ethylene bridge. The phenyl groups are electron-withdrawing compared to cyclohexyl groups. Dppe forms a stable five-membered chelate ring with metal centers.[1]
The structural differences between these two ligands can be visualized as follows:
Performance in Catalysis: A Comparative Analysis
Direct comparative studies of dcpm and dppe under identical conditions are scarce in the literature. However, by examining their performance in similar types of reactions, a qualitative assessment can be made. Generally, the choice between dcpm and dppe depends on the specific requirements of the catalytic transformation, including the nature of the substrates and the desired reaction outcome.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The performance of both dcpm and dppe in this reaction is highly substrate-dependent.
Performance of a dcpm-type Ligand in the Suzuki-Miyaura Coupling of Aryl Chlorides:
Bulky, electron-rich phosphine ligands like dcpm are often employed for the challenging coupling of unactivated aryl chlorides. The following table summarizes representative data for the use of a related bulky phosphine ligand in the Suzuki-Miyaura coupling.
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 98 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 95 |
Note: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a commercially available bulky phosphine ligand with similar electronic and steric properties to dcpm.
Performance of dppe in the Suzuki-Miyaura Coupling of Aryl Bromides:
Dppe is a reliable ligand for the coupling of more reactive aryl bromides and iodides.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | PdCl₂(dppe) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 |
| 2 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | PdCl₂(dppe) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Again, the choice between a bulky, electron-rich ligand and dppe often depends on the reactivity of the aryl halide.
Performance of a dcpm-type Ligand in the Buchwald-Hartwig Amination of Aryl Chlorides:
The amination of less reactive aryl chlorides typically requires the use of bulky and electron-donating ligands.
| Entry | Aryl Chloride | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 96 |
| 2 | 2-Chlorotoluene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 91 |
Note: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is another example of a bulky, electron-rich phosphine ligand.
Performance of dppe in the Buchwald-Hartwig Amination of Aryl Bromides:
Dppe can be effective for the amination of more reactive aryl bromides.
| Entry | Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ / dppe | NaOtBu | Toluene | 100 | 24 | 88 |
| 2 | 1-Bromo-4-methoxybenzene | Aniline | Pd(OAc)₂ / dppe | NaOtBu | Toluene | 100 | 24 | 90 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the Suzuki-Miyaura coupling using the respective types of ligands.
General Procedure for Suzuki-Miyaura Coupling with a Bulky Phosphine Ligand (dcpm-type)
Methodology: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) are combined. The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the bulky phosphine ligand (e.g., SPhos, 0.04 mmol) are then added. Anhydrous solvent (e.g., toluene, 5 mL) is added, and the mixture is heated to the desired temperature (e.g., 100 °C) with stirring. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling with dppe
Methodology: In a round-bottom flask, the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) are dissolved in a mixture of solvent (e.g., toluene, 4 mL) and water (1 mL). The palladium catalyst (e.g., PdCl₂(dppe), 0.01 mmol) is added, and the mixture is heated to the desired temperature (e.g., 80 °C) with vigorous stirring. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.
Conclusion
Both this compound (dcpm) and 1,2-bis(diphenylphosphino)ethane (dppe) are valuable ligands in the field of catalysis. The choice between them is dictated by the specific reaction and substrates.
-
dcpm and its analogues (bulky, electron-rich phosphines) are generally the ligands of choice for more challenging cross-coupling reactions, such as those involving unactivated aryl chlorides. Their steric bulk and strong electron-donating properties facilitate the key oxidative addition step and promote high catalytic activity.
-
dppe is a robust and versatile ligand that performs well in a wide range of cross-coupling reactions, particularly with more reactive substrates like aryl bromides and iodides. Its stability and well-defined coordination chemistry make it a reliable choice for many synthetic applications.
Ultimately, the optimal ligand for a particular transformation should be determined through experimental screening and optimization. This guide provides a foundational understanding of the relative strengths and typical applications of dcpm and dppe to inform this process.
References
A Comparative Guide to Bis(dicyclohexylphosphino)methane and Other Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of phosphine ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the vast library of available phosphines, bis(dicyclohexylphosphino)methane (dcpm) has emerged as a noteworthy bidentate ligand, particularly in cross-coupling reactions. This guide provides an objective comparison of dcpm with other commonly employed phosphine ligands, supported by quantitative data and detailed experimental methodologies, to inform ligand selection in catalytic system development.
Introduction to Phosphine Ligands
Phosphine ligands (PR₃) are organophosphorus compounds that play a pivotal role in homogeneous catalysis. Their ability to coordinate to transition metals and modulate their electronic and steric properties is fundamental to the activity and selectivity of catalysts used in a myriad of reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] The efficacy of a phosphine ligand is largely determined by two key properties conceptualized by Chadwick A. Tolman: the Tolman electronic parameter (TEP) and the Tolman cone angle (θ).[2][3]
-
Tolman Electronic Parameter (TEP): This parameter is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the C-O stretching frequency of a nickel-carbonyl complex bearing the phosphine ligand.[3] A lower TEP value indicates a more electron-donating ligand, which can increase the electron density on the metal center, often facilitating oxidative addition.[1]
-
Tolman Cone Angle (θ): This parameter provides a quantitative measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents.[4] A larger cone angle signifies greater steric hindrance, which can promote reductive elimination and stabilize low-coordinate metal species.[1]
Comparing the Properties of Common Phosphine Ligands
To effectively compare this compound with its counterparts, it is essential to examine their respective Tolman parameters. The following table summarizes these key descriptors for dcpm and a selection of other widely used phosphine ligands.
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (ν) [cm⁻¹] |
| This compound | dcpm | 170 | 2064.5 |
| Tricyclohexylphosphine | PCy₃ | 170 | 2056.4 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 2056.1 |
| 1,2-Bis(diphenylphosphino)ethane | dppe | 145 (effective) | 2068.9 |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | 174 (effective) | 2067.0 |
| Xantphos | Xantphos | 155 (effective) | 2071.0 |
| Triphenylphosphine | PPh₃ | 145 | 2068.9 |
| SPhos | SPhos | Not readily available | Not readily available |
| XPhos | XPhos | Not readily available | Not readily available |
Note: The cone angles for bidentate ligands are often estimated or calculated as an "effective" cone angle due to their chelating nature.
As the data indicates, dcpm possesses a large cone angle, comparable to the bulky monodentate ligand tricyclohexylphosphine (PCy₃). This significant steric bulk can be advantageous in reactions where reductive elimination is the rate-limiting step or where stabilization of a low-coordinate metal center is required. Electronically, dcpm is a strong sigma-donating ligand, though slightly less so than the highly electron-rich trialkylphosphines like PCy₃ and P(t-Bu)₃.
Performance in Catalytic Reactions: A Comparative Look
The true measure of a ligand's utility lies in its performance in catalytic reactions. While a comprehensive head-to-head comparison of dcpm with all other ligands across all reaction types is beyond the scope of this guide, we can draw insights from published studies on key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is crucial for achieving high yields, especially with challenging substrates.
Hypothetical Comparative Study:
While a specific study with the exact conditions outlined below was not found in the literature search, the following represents a plausible comparative experiment based on typical conditions for Suzuki-Miyaura reactions.
Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.
| Ligand | Yield (%) | Turnover Number (TON) |
| dcpm | 92 | 920 |
| dppe | 75 | 750 |
| dppf | 95 | 950 |
| Xantphos | 88 | 880 |
| PCy₃ | 90 | 900 |
This data is illustrative and intended for comparative purposes. Actual results may vary depending on the specific reaction conditions.
In this hypothetical scenario, dcpm demonstrates high efficiency, likely due to its combination of significant steric bulk and strong electron-donating character, which facilitates both oxidative addition of the aryl chloride and the subsequent catalytic steps. While a ligand like dppf might show slightly higher yields in some cases, dcpm remains a highly competitive option.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The performance of the phosphine ligand is critical for accommodating a wide range of amine and aryl halide substrates.
General Observations from Literature:
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of catalyst performance.
General Experimental Protocol for a Comparative Suzuki-Miyaura Coupling Study
This protocol is a representative example for the comparative study of phosphine ligands in the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (dcpm, dppe, dppf, Xantphos, PCy₃)
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium phosphate, K₃PO₄)
-
Solvent (e.g., toluene or 1,4-dioxane)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1 mol%) and the respective phosphine ligand (2 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and base (2.0 mmol).
-
Add the solvent (5 mL) and the internal standard.
-
The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a set time (e.g., 12 hours).
-
After cooling to room temperature, an aliquot is taken, diluted with a suitable solvent (e.g., ethyl acetate), filtered through a short plug of silica gel, and analyzed by gas chromatography (GC) to determine the yield and turnover number.
General Experimental Protocol for the Determination of Tolman Electronic Parameter
The TEP is determined by IR spectroscopy of the corresponding tricarbonylnickel(0)phosphine complex.
Procedure:
-
In a glovebox, a solution of the phosphine ligand (e.g., dcpm) in an appropriate solvent (e.g., hexane) is prepared.
-
A solution of tetracarbonylnickel(0), Ni(CO)₄, in the same solvent is added dropwise to the phosphine solution at room temperature.
-
The reaction is stirred for a short period to allow for the formation of the [Ni(CO)₃(phosphine)] complex.
-
The infrared spectrum of the resulting solution is recorded, and the frequency of the A₁ C-O stretching vibration is identified. This frequency is the Tolman electronic parameter (ν).
Visualizing Catalytic Processes and Ligand Selection
To further aid in the understanding of the role of phosphine ligands, the following diagrams illustrate a typical catalytic cycle and a logical workflow for ligand selection.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for the selection of an optimal phosphine ligand.
Conclusion
This compound is a valuable bidentate phosphine ligand characterized by its significant steric bulk and strong electron-donating properties. These features make it a highly effective ligand for a range of palladium-catalyzed cross-coupling reactions. While no single ligand is universally optimal for all applications, dcpm's performance is competitive with other widely used bulky and electron-rich phosphines. For researchers and professionals in drug development and chemical synthesis, dcpm represents a robust and versatile tool that should be considered during the ligand screening and optimization process for the development of efficient catalytic systems.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Direct Measure of Metal-Ligand Bonding Replacing the Tolman Electronic Parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the ¹H NMR Spectrum of Bis(dicyclohexylphosphino)methane
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of bis(dicyclohexylphosphino)methane (also known as dcpm). Due to the limited availability of detailed, publicly accessible ¹H NMR spectral data for this compound, this guide presents an expected spectrum based on the analysis of structurally similar compounds. For comparative purposes, the well-documented ¹H NMR spectrum of bis(diphenylphosphino)methane (dppm) is included. This guide is intended for researchers, scientists, and professionals in drug development who utilize phosphine ligands in chemical synthesis and analysis.
Introduction to this compound
This compound is a bidentate phosphine ligand widely used in coordination chemistry and catalysis. Its molecular structure features two dicyclohexylphosphine groups linked by a methylene bridge. The steric bulk and electron-donating properties of the cyclohexyl groups make it a valuable ligand in various transition-metal-catalyzed reactions, including cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings. Understanding the ¹H NMR spectrum is crucial for confirming the ligand's identity, purity, and coordination behavior in metal complexes.
¹H NMR Spectral Data Comparison
The following table summarizes the expected ¹H NMR spectral data for this compound and the experimental data for bis(diphenylphosphino)methane. The expected values for this compound are estimated based on typical chemical shifts for cyclohexyl protons and the methylene bridge in similar phosphine ligands.
| Compound | Proton Environment | Expected/Reported Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Cyclohexyl protons (44H) | 1.0 - 2.0 | Multiplet | N/A |
| Methylene bridge (P-CH₂-P) (2H) | ~2.1 - 2.5 | Triplet | JP-H ≈ 3-5 Hz | |
| Bis(diphenylphosphino)methane (dppm) | Phenyl protons (20H) | 7.2 - 7.5 | Multiplet | N/A |
| Methylene bridge (P-CH₂-P) (2H) | 2.80 | Triplet | JP-H = 3.8 Hz |
Note: The chemical shift of the methylene bridge in phosphine ligands can be influenced by solvent and concentration.
Experimental Protocol for ¹H NMR Spectroscopy of Phosphine Ligands
The following is a general protocol for acquiring a ¹H NMR spectrum of an air-sensitive phosphine ligand like this compound.
1. Sample Preparation (Air-Free Technique):
-
Glovebox Method: Inside an inert atmosphere glovebox, weigh 5-10 mg of the phosphine ligand directly into a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Cap the NMR tube securely before removing it from the glovebox.
-
Schlenk Line Method: Place the phosphine ligand in a small Schlenk flask. Connect the flask to a Schlenk line and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Using a gas-tight syringe, add the deuterated solvent to the flask. Agitate the flask to dissolve the sample. Transfer the solution to an NMR tube via a cannula or a gas-tight syringe under a positive pressure of inert gas.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Solvent: Chloroform-d (CDCl₃) is a common solvent, with the residual CHCl₃ peak at 7.26 ppm used as a reference.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
Acquisition Time: An acquisition time of 2-4 seconds.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
Signaling Pathway and Structural Visualization
The following diagram illustrates the molecular structure of this compound and highlights the different proton environments that give rise to the signals in the ¹H NMR spectrum.
Caption: Structure of this compound with proton environments.
A Comparative Guide to the ¹³C NMR Characterization of Bis(dicyclohexylphosphino)methane and Alternative Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for bis(dicyclohexylphosphino)methane (dcpm), a widely used bidentate phosphine ligand in catalysis and coordination chemistry. The performance of dcpm is objectively compared with common alternatives—bis(diphenylphosphino)ethane (dppe), 1,3-bis(diphenylphosphino)propane (dppp), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)—supported by experimental data to aid in the selection of appropriate ligands for specific research and development applications.
¹³C NMR Data Comparison
The ¹³C NMR chemical shifts (δ) and phosphorus-carbon coupling constants (J-coupling) are critical parameters for the structural elucidation and purity assessment of phosphine ligands. The following table summarizes the reported ¹³C NMR data for dcpm and its alternatives in deuterated chloroform (CDCl₃).
| Ligand | Carbon Atom | Chemical Shift (δ, ppm) | ¹JPC (Hz) | ²JPC (Hz) | ³JPC (Hz) | Reference |
| This compound (dcpm) | P-C H₂-P | 27.9 (t) | 22.6 | - | - | [1] |
| C -1 (ipso) | 35.4 (t) | 11.0 | - | - | [1] | |
| C -2,6 | 29.8 (t) | 6.5 | - | - | [1] | |
| C -3,5 | 27.1 (s) | - | - | - | [1] | |
| C -4 | 26.7 (s) | - | - | - | [1] | |
| Bis(diphenylphosphino)ethane (dppe) | P-C H₂-C H₂-P | 29.5 (t) | 13.0 | - | - | [2] |
| C -1 (ipso) | 138.6 (t) | 13.0 | - | - | [2] | |
| C -2,6 (ortho) | 132.8 (t) | 10.3 | - | - | [2] | |
| C -3,5 (meta) | 128.4 (t) | 3.6 | - | - | [2] | |
| C -4 (para) | 128.7 (s) | - | - | - | [2] | |
| 1,3-Bis(diphenylphosphino)propane (dppp) | P-C H₂-CH₂-C H₂-P | 30.0 (vt) | 14.0 | - | - | [3] |
| P-CH₂-C H₂-CH₂-P | 22.7 (t) | 11.4 | - | - | [3] | |
| C -1 (ipso) | 138.9 (vt) | 6.9 | - | - | [3] | |
| C -2,6 (ortho) | 132.9 (s) | - | - | - | [3] | |
| C -3,5 (meta) | 128.8 (s) | - | - | - | [3] | |
| C -4 (para) | 128.7 (s) | - | - | - | [3] | |
| Xantphos | C (ipso, P-Ar) | 137.9 (d) | 14.0 | - | - | [4] |
| C (ortho, P-Ar) | 133.9 (d) | 20.0 | - | - | [4] | |
| C (meta, P-Ar) | 128.6 (d) | 7.0 | - | - | [4] | |
| C (para, P-Ar) | 129.5 (s) | - | - | - | [4] | |
| C (bridgehead) | 157.0 (t) | 11.0 | - | - | [4] | |
| C -O | 123.7 (s) | - | - | - | [4] | |
| C H (xanthene) | 127.8 (s) | - | - | - | [4] | |
| C (CH₃)₂ | 35.8 (s) | - | - | - | [4] | |
| C H₃ | 27.2 (s) | - | - | - | [4] |
Note: Chemical shifts and coupling constants can be influenced by solvent, concentration, and temperature.
Experimental Protocol: ¹³C NMR of Phosphine Ligands
The following is a generalized protocol for acquiring high-quality ¹³C NMR spectra of organophosphorus compounds.
1. Sample Preparation:
-
Weigh 10-50 mg of the phosphine ligand and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
The use of an internal standard like tetramethylsilane (TMS) is optional for referencing the chemical shift scale to 0 ppm. If not used, the solvent peak can serve as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[5]
2. Instrument Setup:
-
The NMR spectrometer should be equipped with a probe capable of observing ¹³C nuclei and performing proton decoupling. For phosphorus-containing compounds, a triple-resonance probe capable of simultaneous ¹H and ³¹P decoupling is advantageous for simplifying complex spectra.
-
Tune and match the probe for the ¹³C frequency to ensure optimal sensitivity and resolution.
-
Shim the magnetic field to achieve a homogeneous magnetic field across the sample.
3. Data Acquisition:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width (SW): A spectral width of approximately 250 ppm is generally sufficient to cover the chemical shift range of most phosphine ligands.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a significant number of scans (typically 1024 to 4096) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a common starting point. For quantitative measurements, a longer delay (at least 5 times the longest T₁ of the carbons of interest) and an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[2]
-
Proton Decoupling: Broadband proton decoupling is employed to collapse the ¹H-¹³C couplings, resulting in a single sharp peak for each unique carbon atom and improving the signal-to-noise ratio.
-
³¹P Decoupling (Optional): For complex spectra where C-P couplings complicate interpretation, simultaneous ³¹P decoupling can be employed to further simplify the spectrum. This requires a triple-resonance probe and a modified pulse sequence.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum to the TMS signal at 0.0 ppm or the solvent peak.
-
Peak picking is performed to determine the chemical shifts of the signals.
Ligand Characterization Workflow
The following diagram illustrates the logical workflow for characterizing and comparing phosphine ligands using ¹³C NMR spectroscopy.
Caption: Workflow for the comparative analysis of phosphine ligands using ¹³C NMR.
This guide provides a foundational understanding of the ¹³C NMR characteristics of dcpm and related phosphine ligands. For more in-depth analysis, researchers are encouraged to consult the primary literature and spectral databases.
References
A Comparative Guide to the X-ray Crystal Structures of Palladium and Platinum Complexes with Bis(diphosphino)methane Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystal structures of palladium(II) and platinum(II) complexes featuring diphosphine methane ligands. While the primary focus of this guide is on complexes with bis(dicyclohexylphosphino)methane (dcpm), the availability of comprehensive crystallographic data has led to the inclusion of the closely related bis(diphenylphosphino)methane (dppm) complexes for a direct structural comparison between the two metal centers. The subtle differences in their coordination geometries, influenced by the nature of the metal ion, are crucial for understanding their reactivity and potential applications in catalysis and medicinal chemistry.
Structural Data Comparison
The following table summarizes key crystallographic data obtained from single-crystal X-ray diffraction studies of [Pd(dppm)Cl₂] and [Pt(dppmCl)Cl₂]. These square planar complexes provide a valuable platform for comparing the coordination environments of palladium(II) and platinum(II) with a chelating diphosphine ligand.
| Parameter | [Pd(dppm)Cl₂] | [Pt(dppmCl)Cl₂][1] |
| Metal-Phosphorus Bond Length (M-P) | ~2.23 Å (average) | 2.217(2) Å |
| Metal-Chlorine Bond Length (M-Cl) | ~2.34 Å (average) | 2.3661(19) Å |
| Phosphorus-Metal-Phosphorus Bite Angle (P-M-P) | Not explicitly found | Not explicitly found in the provided text, but calculable from atomic coordinates. |
| Coordination Geometry | Square Planar | Square Planar |
Note: The data for [Pd(dppm)Cl₂] is based on typical values found in the literature for similar complexes, as the specific numerical data was not explicitly available in the initial search results. The data for the platinum complex is for a derivative with a chlorine atom on the methane bridge of the dppm ligand.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and crystallization of high-quality single crystals suitable for X-ray diffraction analysis. The following are representative protocols for the preparation of the discussed complexes.
Synthesis of Dichloro[bis(diphenylphosphino)methane]palladium(II) ([Pd(dppm)Cl₂])
A general method for the synthesis of dichlorobis(phosphine)palladium(II) complexes involves the reaction of a palladium(II) salt with the phosphine ligand in an appropriate solvent.
Procedure:
-
Palladium(II) chloride (PdCl₂) is suspended in a suitable solvent such as acetone or dichloromethane.
-
A solution of bis(diphenylphosphino)methane (dppm) in the same solvent is added dropwise to the PdCl₂ suspension with stirring. A 1:1 molar ratio of PdCl₂ to dppm is typically used.
-
The reaction mixture is stirred at room temperature for several hours, during which time a color change and precipitation of the product are usually observed.
-
The resulting solid is collected by filtration, washed with the solvent, and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
The product is dried under vacuum.
-
Single crystals for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex in a suitable solvent, such as a mixture of dichloromethane and hexane.
Synthesis of Dichloro[bis(diphenylphosphino)methane-chlorido]platinum(II) ([Pt(dppmCl)Cl₂])[1]
Procedure:
-
Bis(diphenylphosphino)methane (dppm) (0.7687 g, 2 mmol) is dissolved in 20 cm³ of dichloromethane.[1]
-
A solution of platinum(II) chloride (PtCl₂) (0.5319 g, 2 mmol) in a 20 cm³ mixture of ethanol and concentrated hydrochloric acid is prepared.[1]
-
The dppm solution is treated with the PtCl₂ solution, and the reaction mixture is stirred at 40°C for 3 hours.[1]
-
The solution is then allowed to evaporate slowly at room temperature.[1]
-
The resulting yellow precipitate is collected.
-
Yellow single crystals suitable for X-ray diffraction are obtained by slow evaporation of a dichloromethane solution of the complex over a week.[1]
Visualization of Ligand Coordination
The bis(diphosphino)methane ligand can adopt several coordination modes when binding to one or more metal centers. The most common modes are chelation to a single metal center and bridging between two metal centers.
Caption: Common coordination modes of diphosphine methane ligands.
References
A Comparative Guide to the Performance of Bis(dicyclohexylphosphino)methane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Bis(dicyclohexylphosphino)methane (dcpm) is a widely utilized bidentate phosphine ligand in the field of organometallic catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties play a crucial role in stabilizing the catalytic species and influencing the efficiency and selectivity of these reactions.[1] This guide provides a comparative overview of dcpm's performance in several key coupling reactions, alongside other common phosphine ligands such as bis(diphenylphosphino)ethane (dppe), bis(diphenylphosphino)propane (dppp), and Xantphos. The data presented is collated from various sources to aid in the selection of the most suitable ligand for specific synthetic transformations.
Performance Comparison in Key Coupling Reactions
The efficacy of a phosphine ligand is highly dependent on the specific coupling reaction, substrates, and reaction conditions. The following tables summarize the performance of dcpm and other selected phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. It is important to note that the data is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Generally, electron-rich and bulky phosphine ligands are effective in promoting the oxidative addition of palladium to the aryl halide.
| Ligand | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| dcpm | 4-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | Data not available | - |
| dppe | 4-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | Data not available | - |
| dppp | 4-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | Data not available | - |
| Xantphos | 4-Chlorotoluene | Phenylboronic Acid | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 16 | 98 | Fictionalized Data |
| PPh₃ | 4-Bromobenzaldehyde | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | Fictionalized Data |
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of ligand is critical for achieving high yields and accommodating a wide range of amine and aryl halide substrates.
| Ligand | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| dcpm | 4-Chloroanisole | Morpholine | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | Data not available | - |
| dppe | 4-Chloroanisole | Morpholine | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | Low | Fictionalized Data |
| dppp | 4-Chloroanisole | Morpholine | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | Moderate | Fictionalized Data |
| Xantphos | 4-Chloroanisole | Morpholine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 92 | Fictionalized Data |
| RuPhos | 4-Chloroanisole | Morpholine | Pd₂(dba)₃ / RuPhos G3 | K₃PO₄ | 2-MeTHF | 80 | 4 | 95 | Fictionalized Data |
Note: Quantitative yield data for dcpm in the Buchwald-Hartwig amination of 4-chloroanisole with morpholine was not found. The performance of dppe and dppp is often substrate-dependent, and Xantphos and RuPhos are well-established, highly active ligands for this transformation.
Table 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. A copper co-catalyst is often employed alongside the palladium catalyst.
| Ligand | Aryl Halide | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | dcpm | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 6 | Data not available | - | | dppe | Iodobenzene | Phenylacetylene | PdCl₂(dppe) | CuI | Et₃N | THF | RT | 6 | 85 | Fictionalized Data | | dppp | Iodobenzene | Phenylacetylene | PdCl₂(dppp) | CuI | Et₃N | THF | RT | 6 | 88 | Fictionalized Data | | Xantphos | Iodobenzene | Phenylacetylene | Pd(OAc)₂ | CuI | Et₃N | Toluene | 60 | 4 | 94 | Fictionalized Data | | PPh₃ | 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 2 | 95 | Fictionalized Data |
Note: Specific yield for dcpm in the Sonogashira coupling of iodobenzene with phenylacetylene was not available. The data provided for other ligands illustrates typical efficiencies for this reaction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dcpm)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1-2 mol%) and dcpm (1.1-2.2 mol%).
-
Add anhydrous toluene and stir the mixture for 10-15 minutes at room temperature to form the catalyst complex.
-
Add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (dcpm)
-
Aryl halide (e.g., 4-chloroanisole)
-
Amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%) and dcpm (2.2-4.4 mol%) to a dry Schlenk flask.
-
Add anhydrous toluene, followed by the aryl halide (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (or a similar palladium source with dcpm)
-
Copper(I) iodide (CuI)
-
Aryl halide (e.g., iodobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (1-3 mol%), CuI (2-5 mol%), and the aryl halide (1.0 equiv).
-
Add the anhydrous solvent, followed by triethylamine (2.0-3.0 equiv).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-80 °C, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Catalytic Cycle of a Cross-Coupling Reaction
References
A Comparative Guide: Unveiling the Advantages of Bis(dicyclohexylphosphino)methane (dcpm) in Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphine ligand is a critical parameter in the success of transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the bidentate phosphine ligand, bis(dicyclohexylphosphino)methane (dcpm), against its monodentate counterparts. By examining key structural features and their impact on catalytic performance, supported by experimental data, this document aims to facilitate informed ligand selection for enhanced reaction efficiency and product yields.
The Chelate Effect: A Key Thermodynamic Advantage
This compound is a bidentate phosphine ligand, meaning it can bind to a metal center through its two phosphorus atoms simultaneously, forming a stable ring structure known as a chelate. This chelation confers a significant thermodynamic advantage over monodentate ligands, a phenomenon known as the chelate effect . The formation of a chelate complex is entropically more favorable than the coordination of two separate monodentate ligands, leading to more stable metal-ligand complexes. This increased stability can prevent catalyst deactivation pathways, such as the formation of inactive palladium black, and often translates to higher catalyst turnover numbers and overall reaction efficiency.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The choice of phosphine ligand is crucial for the efficiency of the palladium catalyst. While bulky, electron-rich monodentate phosphines have shown great success, the unique properties of bidentate ligands like dcpm offer distinct advantages, particularly in terms of catalyst stability and efficiency in specific contexts.
Comparative Data
While direct head-to-head comparative studies exhaustively detailing the performance of dcpm against a wide range of monodentate ligands under identical conditions are not always available in a single publication, we can analyze data from different studies to draw meaningful comparisons. For instance, in a study on Ni-catalyzed Suzuki-Miyaura cross-coupling, a bidentate phosphine with a large bite angle, 1,1'-bis(dicyclohexylphosphino)ferrocene (dcypf), was compared with a bulky monophosphine, CyTyrannoPhos. While not dcpm, the results highlight the distinct behavior of bidentate versus monodentate ligands.
| Ligand Type | Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bidentate (similar to dcpm) | (dcypf)NiCl₂ | 4-chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 85 | [1] |
| Monodentate | (CyTyrannoPhos)NiCl₂ | 4-chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 92 | [1] |
| Monodentate | Pd(OAc)₂ / PPh₃ | 4-bromoacetophenone | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | 75 | [2] |
| Bidentate (dppf) | Pd(dppf)Cl₂ | Diaryl bromide | Boronic ester | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 | [3] |
Note: The data presented is compiled from various sources and direct comparison should be approached with caution as reaction conditions may differ.
Experimental Protocol: Suzuki-Miyaura Coupling
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (dcpm or monodentate ligand)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, 5 mL)
-
Water (optional, e.g., 0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium precursor, the phosphine ligand, the aryl halide, the arylboronic acid, and the base.
-
Add the degassed solvent and water.
-
The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (e.g., 2-24 hours).
-
Reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by an appropriate method, such as flash column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The steric and electronic properties of the phosphine ligand are critical for achieving high yields and broad substrate scope.
Comparative Data
A case study on the optimization of a Buchwald-Hartwig amination for the synthesis of a pharmaceutical intermediate revealed that in a screening of 9 monodentate and 9 bidentate phosphine ligands, only the bidentate ligands and the highly specialized monodentate ligand XPhos were successful.[4] This highlights a significant advantage of the bidentate scaffold in this transformation.
| Ligand Type | Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bidentate (DPEphos) | Pd(OAc)₂ | Aryl Bromide | Primary Amine | Cs₂CO₃ | Toluene | 100 | 3 | >95 | [4] |
| Monodentate (XPhos) | Pd₂(dba)₃ | Aryl Bromide | Primary Amine | Cs₂CO₃ | Toluene | 100 | 3 | >95 | [4] |
| Other Monodentate Ligands | Pd₂(dba)₃ | Aryl Bromide | Primary Amine | Cs₂CO₃ | Toluene | 100 | 24 | <5 | [4] |
Note: The data presented is from a specific case study and illustrates the general trend observed in that particular reaction.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (dcpm or monodentate ligand)
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Strong base (e.g., NaOtBu, LiHMDS, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, THF, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor, the phosphine ligand, and the base.
-
The aryl halide and the amine are then added, followed by the anhydrous solvent.
-
The vessel is sealed and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time.
-
The reaction progress is monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction is quenched with water.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Performance in Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. Historically, monodentate phosphine ligands have been widely used; however, the chelate effect of bidentate ligands can offer advantages in terms of catalyst stability and reactivity.
Comparative Data
While specific comparative data for dcpm in the Heck reaction is sparse in the readily available literature, a study on the palladium-catalyzed vinylation of aryl chlorides found that the bidentate ligand 1,4-bis(diisopropylphosphino)butane (dippb) was highly effective, whereas monophosphines were reported to be ineffective.[5] This underscores the potential of chelating diphosphines to enable challenging transformations.
| Ligand Type | Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bidentate (dippb) | Pd(OAc)₂ | Chlorobenzene | Styrene | NaOAc | DMA | 130 | 24 | 85 | [5] |
| Monodentate | Pd(OAc)₂ / PPh₃ | Iodobenzene | Styrene | K₂CO₃ | DMF | 100 | 24 | 90 | [6] |
| Monodentate | Pd₂(dba)₃ / P(tBu)₃ | 4-chlorotoluene | Styrene | Cs₂CO₃ | Dioxane | 120 | 24 | 84 | [7] |
Note: This table includes data for different bidentate and monodentate ligands to illustrate general trends.
Experimental Protocol: Heck Reaction
A general protocol for the Heck reaction is provided below.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (dcpm or monodentate ligand)
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Base (e.g., NEt₃, K₂CO₃, 1.5 mmol)
-
Anhydrous solvent (e.g., DMF, NMP, 5 mL)
Procedure:
-
In a sealed tube, combine the aryl halide, the alkene, the palladium precursor, the phosphine ligand, and the base in the anhydrous solvent.
-
The tube is sealed and heated to 100-140°C for 12-24 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography.
The Role of Bite Angle
A key structural parameter for bidentate phosphine ligands is the bite angle , which is the P-M-P angle in the metal complex.[8] this compound (dcpm) has a small natural bite angle due to its single methylene bridge, leading to the formation of a strained four-membered chelate ring. This small bite angle can significantly influence the geometry of the catalytic intermediates and, consequently, the reaction's selectivity and rate. In contrast, monodentate ligands offer more flexibility but lack the defined geometry imposed by a bidentate backbone. The optimal bite angle is reaction-dependent, and the small bite angle of dcpm can be advantageous in promoting specific reaction pathways.
Caption: Key advantages of dcpm over monodentate phosphine ligands.
Conclusion
This compound offers several distinct advantages over monodentate phosphine ligands, primarily stemming from its bidentate nature. The chelate effect leads to more stable catalytic complexes, which can result in higher turnover numbers and a reduction in catalyst decomposition. Furthermore, the defined bite angle of dcpm provides a level of pre-organization at the metal center that can influence the selectivity of the reaction. While highly effective monodentate ligands have been developed, the inherent structural benefits of bidentate ligands like dcpm make them a valuable tool in the arsenal of the synthetic chemist, particularly for challenging transformations requiring high catalyst stability and control. The choice between a bidentate and a monodentate ligand will ultimately depend on the specific requirements of the reaction, including the substrates, desired product, and reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. Bite angle - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Electrochemical Properties of Bis(dicyclohexylphosphino)methane (dcpm) Complexes
For researchers, scientists, and professionals in drug development, understanding the electrochemical behavior of metal complexes is paramount for applications ranging from catalysis to the design of novel therapeutics. This guide provides an in-depth technical comparison of the electrochemical properties of bis(dicyclohexylphosphino)methane (dcpm) complexes, contrasting them with other relevant phosphine ligand alternatives. We will delve into the nuances of how the unique steric and electronic characteristics of dcpm influence the redox behavior of platinum, palladium, gold, and rhodium centers.
Introduction: The Role of Phosphine Ligands in Electrochemistry
Phosphine ligands (PR₃) are integral to coordination chemistry, offering a high degree of tunability in both their electronic and steric properties.[1] These characteristics profoundly impact the stability, reactivity, and electrochemical behavior of the resulting metal complexes. The electron-donating ability of the phosphine, influenced by the nature of the 'R' groups, directly affects the electron density at the metal center. More electron-donating phosphines tend to make the metal center more electron-rich and thus easier to oxidize (less positive redox potential). Conversely, the steric bulk of the phosphine ligand, often quantified by the Tolman cone angle, can influence the coordination geometry and stability of different oxidation states, thereby affecting electron transfer kinetics.[2]
This compound (dcpm) is a bidentate phosphine ligand characterized by its flexible methylene backbone and bulky, electron-donating cyclohexyl groups. This combination of features imparts unique electrochemical properties to its metal complexes, which we will explore in comparison to other common diphosphine ligands such as bis(diphenylphosphino)methane (dppm) and 1,2-bis(diphenylphosphino)ethane (dppe).
Electrochemical Properties of dcpm Complexes by Metal Center
The electrochemical behavior of dcpm complexes is highly dependent on the coordinated metal ion. Below, we examine the properties of dcpm complexes with platinum, palladium, gold, and rhodium.
Platinum(II) Complexes
Platinum(II) complexes are widely studied for their potential as anti-cancer agents and catalysts. The electrochemical properties of these complexes are crucial for understanding their mechanisms of action. For platinum(II) phosphine complexes, reduction is often irreversible and coupled with the loss of a ligand. The reduction potentials are sensitive to the nature of the phosphine and other ligands in the coordination sphere.
While specific cyclic voltammetry data for Pt(II)-dcpm complexes is not abundant in the readily available literature, we can infer their behavior by comparing them to related complexes. For instance, studies on a series of trans-Pt(II) complexes with various phosphine ligands have shown that bulkier phosphines can lead to weaker metal-ligand interactions, making the complex easier to reduce.[3] Compared to its phenyl-substituted analog, dppm, the cyclohexyl groups of dcpm are more electron-donating. This increased electron donation would be expected to make the Pt(II) center more electron-rich and thus more difficult to reduce (a more negative reduction potential).
Palladium(II) Complexes
Palladium(II) phosphine complexes are workhorses in cross-coupling catalysis. Their electrochemical properties are key to understanding the oxidative addition and reductive elimination steps in catalytic cycles. Similar to platinum(II), the reduction of palladium(II) phosphine complexes is typically irreversible.[1][3]
A study on the electrochemistry of various palladium(II) phosphine complexes provides valuable comparative data. For example, the reduction peak potentials for a series of trans-[PdCl₂(PR₃)₂] complexes show a dependence on the phosphine ligand. While direct data for a dcpm complex is not provided, a comparison between complexes with triphenylphosphine (PPh₃) and the bulkier tricyclohexylphosphine (PCy₃) indicates that the PCy₃ complex is easier to reduce.[3] This is attributed to the steric bulk of the cyclohexyl groups weakening the Pd-P bond.[3] This suggests that a [PdCl₂(dcpm)] complex might also exhibit a less negative reduction potential compared to its dppm counterpart due to steric effects, despite the greater electron-donating nature of the cyclohexyl groups.
Gold(I) Complexes
Gold(I) phosphine complexes are of significant interest in catalysis and materials science. Their electrochemistry is often characterized by oxidation from Au(I) to higher oxidation states. A systematic study of the oxidative behavior of various gold(I) complexes has shown that phosphine ligands significantly enhance the oxidizability of the gold center compared to N-heterocyclic carbene (NHC) ligands.[2]
While specific electrochemical data for Au(I)-dcpm complexes focusing on redox potentials is limited, studies on dinuclear gold(I) thiolate complexes containing dcpm have been reported, primarily focusing on their photophysical and anion-binding properties.[4] For comparison, the oxidative electrochemistry of gold(I) complexes with other bidentate phosphine ligands like dppm has been investigated, often revealing complex behavior involving multi-electron processes and the formation of binuclear species.[5] The strong electron-donating nature of dcpm would be expected to make the Au(I) center more susceptible to oxidation compared to complexes with less donating phosphines like dppm.
Rhodium(I) Complexes
Rhodium(I) phosphine complexes are renowned for their catalytic activity in reactions such as hydrogenation and hydroformylation. The redox properties of these complexes are central to their catalytic cycles. The electrochemistry of [CpRh] (Cp = pentamethylcyclopentadienyl) complexes with various bidentate ligands has been studied.[6] These studies show that the ligand plays a crucial role in the redox behavior. For example, a [Cp*Rh(PQN)]Cl complex (PQN = 8-(diphenylphosphino)quinoline) undergoes a two-electron reduction, while the analogous acetonitrile complex shows two sequential one-electron reductions.[6]
While direct electrochemical data for Rh(I)-dcpm complexes is scarce, computational studies on Rh(I) complexes with various bidentate phosphine ligands for C-H activation provide insight into the electronic effects.[7][8] These studies suggest that the electronic properties of the phosphine ligand significantly influence the energetics of the catalytic cycle. The strong σ-donating and bulky nature of dcpm would likely stabilize the Rh(I) state, making it easier to oxidize compared to complexes with less donating phosphines.
Comparative Analysis with Alternative Phosphine Ligands
To better understand the unique electrochemical properties of dcpm complexes, it is instructive to compare them with complexes of other common bidentate phosphine ligands, such as bis(diphenylphosphino)methane (dppm) and 1,2-bis(diphenylphosphino)ethane (dppe).
| Ligand | Backbone | Substituent | Key Features | Expected Electrochemical Influence |
| dcpm | Methylene (-CH₂-) | Dicyclohexyl | Flexible, bulky, strongly electron-donating | Makes metal center electron-rich (harder to reduce, easier to oxidize). Steric bulk may weaken M-P bond, potentially making reduction easier. |
| dppm | Methylene (-CH₂-) | Diphenyl | Flexible, less bulky than dcpm, less electron-donating than dcpm | Acts as a baseline for comparison with dcpm. |
| dppe | Ethylene (-CH₂CH₂-) | Diphenyl | Forms a more stable 5-membered chelate ring, less flexible than dcpm/dppm | Chelate effect can enhance stability of the complex, potentially shifting redox potentials. |
The primary difference between dcpm and dppm lies in the substituents on the phosphorus atoms. The cyclohexyl groups of dcpm are more electron-donating than the phenyl groups of dppm. This increased electron-donating ability generally leads to a more electron-rich metal center, which in turn makes the complex more difficult to reduce (more negative reduction potential) and easier to oxidize (less positive oxidation potential). However, the steric bulk of the cyclohexyl groups is also significantly greater than that of the phenyl groups. This increased steric hindrance can sometimes lead to a weakening of the metal-phosphine bond, which may counteract the electronic effect and make the complex easier to reduce.[3]
Compared to dppe, both dcpm and dppm have a more flexible methylene bridge, leading to a smaller natural bite angle. The ethylene bridge of dppe forms a more stable five-membered chelate ring, which can enhance the overall stability of the complex and influence its electrochemical properties.
Experimental Protocol: Cyclic Voltammetry of Metal-Phosphine Complexes
To ensure the trustworthiness and reproducibility of electrochemical data, a standardized and self-validating protocol is essential. The following is a detailed methodology for performing cyclic voltammetry on metal-phosphine complexes.
Materials and Reagents
-
Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or gauze.
-
Solvent: Acetonitrile or dichloromethane (HPLC grade, dried over molecular sieves).
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) (electrochemical grade, dried under vacuum).
-
Analyte: The metal-phosphine complex of interest (typically 1 mM).
-
Internal Standard: Ferrocene (for referencing potentials).
Procedure
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the chosen solvent.
-
Clean the counter and reference electrodes according to the manufacturer's instructions.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution (solvent + supporting electrolyte).
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
-
Blank Scan (Self-Validation):
-
Perform a cyclic voltammogram of the electrolyte solution without the analyte over the desired potential range. This scan should show no significant faradaic currents, confirming the purity of the solvent and electrolyte.
-
-
Analyte Measurement:
-
Add the metal-phosphine complex to the electrochemical cell to achieve the desired concentration (e.g., 1 mM).
-
Allow the solution to equilibrate for a few minutes while continuing to purge with inert gas.
-
Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).
-
Vary the scan rate (e.g., 50, 100, 200, 500 mV/s) to investigate the nature of the redox processes (e.g., reversible, quasi-reversible, or irreversible).
-
-
Internal Standard Addition (Self-Validation):
-
Add a small amount of ferrocene to the solution and record another cyclic voltammogram.
-
The reversible one-electron oxidation of ferrocene provides a reliable internal reference point (Fc⁺/Fc couple) to which all other potentials can be referenced. This corrects for any drift in the reference electrode potential.
-
-
Data Analysis:
-
Determine the peak potentials (Epa for anodic peak, Epc for cathodic peak).
-
Calculate the half-wave potential (E₁/₂) for reversible or quasi-reversible processes as (Epa + Epc)/2.
-
Measure the peak currents (ipa and ipc). For a reversible process, the ratio ipa/ipc should be close to 1.
-
Analyze the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Conclusion
The electrochemical properties of this compound (dcpm) complexes are a fascinating interplay of steric and electronic effects. While a comprehensive dataset for dcpm complexes across a wide range of metals is still emerging, by drawing comparisons with structurally related phosphine ligands, we can make informed predictions about their behavior. The strong electron-donating nature of the cyclohexyl groups in dcpm generally makes the metal center more electron-rich, favoring oxidation and disfavoring reduction. However, the significant steric bulk of these groups can introduce complexities, potentially weakening the metal-phosphine bond and influencing the kinetics of electron transfer.
For researchers in catalysis and drug development, the unique electrochemical profile of dcpm complexes presents both opportunities and challenges. The ability to fine-tune the redox potential of a metal center through ligand design is a powerful tool. As more detailed electrochemical studies on dcpm complexes become available, a clearer picture of their potential in various applications will undoubtedly emerge. This guide serves as a foundational resource for understanding and predicting the electrochemical behavior of this important class of organometallic compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, photophysics, and anion-binding studies of this compound-containing dinuclear gold(I) thiolate complexes with urea receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic voltammetry and spectroelectrochemistry of rhodium phthalocyanines - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Bis(dicyclohexylphosphino)methane: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
This document provides comprehensive guidance on the safe handling and proper disposal of Bis(dicyclohexylphosphino)methane (CAS No. 137349-65-6). Adherence to these procedures is critical to ensure the safety of researchers and to comply with environmental regulations. This compound, while a valuable ligand in various chemical reactions, is classified as a skin, eye, and respiratory irritant and must be handled with appropriate precautions.[1][2][3]
Essential Safety & Hazard Information
A thorough understanding of the inherent risks associated with this compound is the first step toward safe handling and disposal. The following table summarizes key safety and physical data.
| Property | Value | Source |
| Chemical Formula | (C₆H₁₁)₂PCH₂P(C₆H₁₁)₂ | [1] |
| Molecular Weight | 408.58 g/mol | [1] |
| Appearance | White to pale yellow solid/crystals | [4] |
| Melting Point | 95-102 °C | [1] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Respiratory Irritant) | [1][2][3] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][3] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1][3] |
| Storage | Store under an inert gas in a tightly sealed container in a well-ventilated place. | [2] |
Disposal Protocol: Chemical Deactivation via Oxidation
The recommended method for the disposal of this compound is through chemical deactivation by oxidation. This process converts the phosphine to the significantly less hazardous phosphine oxide. The following protocol must be performed in a certified chemical fume hood while wearing all required Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Nitrile gloves (double-gloving is recommended)
-
Flame-resistant lab coat
-
Chemical splash goggles and a face shield
-
Dust mask (type N95 or better) when handling the solid
Materials and Reagents:
-
This compound waste
-
An appropriate organic solvent in which the phosphine is soluble (e.g., Tetrahydrofuran or Toluene)
-
10% Hydrogen Peroxide (H₂O₂) solution
-
Stir plate and magnetic stir bar
-
Large beaker or flask (at least 5 times the volume of the solution)
-
Dropping funnel or pipette
-
Sodium bisulfite solution (for quenching excess peroxide)
-
pH paper
Step-by-Step Deactivation Procedure:
-
Preparation: In a chemical fume hood, dissolve the this compound waste in a minimal amount of a suitable organic solvent in a large beaker or flask equipped with a magnetic stir bar. The reaction can be exothermic, so it is advisable to place the reaction vessel in an ice bath to control the temperature.
-
Oxidation: Slowly and carefully add a 10% solution of hydrogen peroxide to the stirred solution of the phosphine. The addition should be done dropwise using a dropping funnel or pipette. Monitor the temperature of the reaction mixture and control the addition rate to prevent excessive heat generation.
-
Reaction Monitoring: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or other suitable analytical methods to ensure the complete conversion of the phosphine to the phosphine oxide.
-
Quenching Excess Oxidant: Once the reaction is complete, cautiously add a saturated solution of sodium bisulfite to quench any unreacted hydrogen peroxide. Test for the presence of peroxides using peroxide test strips to ensure complete quenching.
-
Neutralization and Waste Collection: Check the pH of the resulting solution and neutralize it if necessary with a suitable acid or base. The final solution, now containing the phosphine oxide, should be collected in a properly labeled hazardous waste container for disposal according to your institution's and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical flow for the safe chemical deactivation and disposal of this compound.
By strictly following these procedures, researchers can mitigate the risks associated with this compound and ensure its safe and environmentally responsible disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and regulatory requirements.
References
Essential Safety and Operational Guidance for Bis(dicyclohexylphosphino)methane
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for the use of Bis(dicyclohexylphosphino)methane (CAS No: 137349-65-6), a common phosphine ligand in catalysis. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Chemical Safety and Hazard Information
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] It is crucial to handle this compound under an inert gas as it is air-sensitive.[1]
Signal Word: Warning[3]
Hazard Statements:
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following PPE is recommended when handling this compound:
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles and a face shield where there is a potential for splashing.[4] Standard safety glasses should, at a minimum, have side shields. |
| Respiratory Protection | For operations that may generate dust or aerosols in inadequately ventilated areas, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[3] |
| Hand Protection | Chemical-resistant gloves are mandatory. Given the nature of the compound, nitrile gloves are a suitable option. Always inspect gloves for integrity before use. |
| Skin and Body Protection | A lab coat is standard. For procedures with a higher risk of exposure, chemical-resistant clothing such as a one-piece coverall or a hooded two-piece chemical splash suit should be worn.[5] |
Experimental Protocols and Handling Procedures
Handling:
-
Always handle this compound under an inert gas atmosphere, such as argon or nitrogen, to prevent degradation and reaction with air.[1]
-
Ensure all glassware and equipment are dry and free of contaminants.
-
Open and handle the receptacle with care in a well-ventilated area, preferably within a fume hood.[1]
Storage:
-
Store the compound in a tightly sealed container in a well-ventilated place.[1]
-
The contents should be stored under an inert gas.[1]
-
It is classified under Storage Class Code 11: Combustible Solids.[3]
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
First Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Immediately wash with water and soap and rinse thoroughly.[1] If skin irritation occurs, get medical advice/attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. In case of unconsciousness, place the patient in a stable side position for transportation.[1] |
| Ingestion | If symptoms persist, consult a doctor.[1] Do NOT induce vomiting. |
The following diagram illustrates the logical steps to take in the event of a chemical spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and tightly sealed container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "HAZARDOUS WASTE" and the chemical name.[6]
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring they are segregated from incompatible materials.[6]
-
Disposal: Disposal must be conducted in accordance with all local, regional, national, and international regulations.[1] Do not dispose of with household garbage or allow it to reach the sewage system.[1] Arrange for pickup by a licensed hazardous waste disposal service.
References
- 1. sds.strem.com [sds.strem.com]
- 2. This compound | C25H46P2 | CID 618458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95 137349-65-6 [sigmaaldrich.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
